Product packaging for Glafenine(Cat. No.:CAS No. 3820-67-5)

Glafenine

货号: B1671574
CAS 编号: 3820-67-5
分子量: 372.8 g/mol
InChI 键: GWOFUCIGLDBNKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Glafenine is a carboxylic ester that is 2,3-dihydroxypropyl anthranilate in which the amino group is substituted by a 7-chloroquinolin-4-yl group. A non-steroidal anti-inflammatory drug, this compound and its hydrochloride salt were used for the relief of all types of pain, but high incidence of anaphylactic reactions resulted in their withdrawal from the market. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug and an inhibitor. It is an organochlorine compound, a secondary amino compound, a glycol, a carboxylic ester and an aminoquinoline. It is functionally related to a glycerol and an anthranilic acid.
An anthranilic acid derivative with analgesic properties used for the relief of all types of pain. This compound is withdrawn from the American market.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.
An anthranilic acid derivative with analgesic properties used for the relief of all types of pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN2O4 B1671574 Glafenine CAS No. 3820-67-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOFUCIGLDBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048546
Record name Glafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3820-67-5
Record name Glafenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3820-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glafenine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003820675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glafenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glafenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLAFENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46HL4I09AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Glafenine: An In-depth Analysis of its Effects on Cell Proliferation and Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid derivative class, has demonstrated significant effects on fundamental cellular processes, including proliferation and migration.[1] While historically used as an analgesic, its potent biological activities have garnered interest in its potential for repositioning in other therapeutic areas, such as cancer and vascular restenosis.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell proliferation and migration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of this compound on Cellular Processes

The inhibitory effects of this compound on cell proliferation and migration have been quantified in various cell types. The following tables summarize the key findings from in vitro studies.

Table 1: Effects of this compound on Cell Proliferation

Cell TypeConcentrationDuration of TreatmentObserved EffectCitation
Human Aortic Smooth Muscle Cells (haSMCs)10-100 µM4-20 daysDose-dependent inhibition of proliferation and colony formation.[4]
Endothelial Cells (ECs)10-100 µM4-20 daysDose-dependent inhibition of proliferation and colony formation.[4]
Endothelial Cells (ECs)50 µM and 100 µM4 days25-40% decrease in proliferation.[4]
HEK293 cells (expressing SLC4A11 mutants)1.5 ± 0.7 μM (EC50)Not SpecifiedRescue of trafficking defect.[5]

Table 2: Effects of this compound on Cell Migration and Related Processes

Cell TypeConcentrationDuration of TreatmentObserved EffectCitation
Human Aortic Smooth Muscle Cells (haSMCs)10-100 µMNot SpecifiedDose-dependent impairment of migratory ability.[2]
Human Aortic Smooth Muscle Cells (haSMCs)100 µM4 days60% reduction in tenascin expression.[4]
Leukocytes from intolerant subjectsNot SpecifiedNot SpecifiedPositive in 50% of subjects in Leucocyte Migration Test (LMT), indicating migration inhibition.

Core Signaling Pathway: COX-2 and the Arachidonic Acid Cascade

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid metabolic pathway.[4][6] This pathway is crucial for the synthesis of prostaglandins, which are implicated in inflammation, cell proliferation, and migration.

Glafenine_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Cell_Migration Cell Migration Prostaglandins->Cell_Migration Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2 Inhibition

This compound's inhibition of the COX pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cell proliferation and migration.

Cell Proliferation and Viability Assays

1. MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials : 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, this compound stock solution.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.[7]

2. Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.

  • Materials : 6-well plates, cell culture medium, this compound stock solution, crystal violet staining solution.

  • Procedure :

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

    • Treat the cells with different concentrations of this compound.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution.

    • Count the number of colonies (typically containing >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis

Flow Cytometry (FACS) with Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials : Propidium Iodide (PI) staining solution, RNase A, 70% ethanol, phosphate-buffered saline (PBS), flow cytometer.

  • Procedure :

    • Culture and treat cells with this compound for the specified time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.

    • The DNA content will be proportional to the fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[8]

Cell Migration Assays

1. Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in two dimensions.[9]

  • Materials : 6-well or 24-well plates, p200 pipette tip or a specialized wound-making tool, cell culture medium, microscope with a camera.

  • Procedure :

    • Seed cells to create a confluent monolayer.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound or a vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure to assess cell migration.[10]

Wound_Healing_Workflow Start Start: Confluent Cell Monolayer Scratch Create Scratch (Wound) Start->Scratch Treat Treat with this compound Scratch->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate and Image at Intervals Image_T0->Incubate Analyze Analyze Wound Closure Incubate->Analyze End End: Quantify Migration Rate Analyze->End

Workflow of the wound healing assay.

2. Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the chemotactic response of cells to a chemoattractant.[11]

  • Materials : Transwell inserts (with a porous membrane), 24-well plates, cell culture medium with and without chemoattractant (e.g., FBS), this compound stock solution, cotton swabs, crystal violet staining solution.

  • Procedure :

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

    • Resuspend cells in serum-free medium, with or without this compound, and add the cell suspension to the upper chamber of the insert.

    • Incubate for a period that allows for cell migration through the membrane pores (e.g., 4-24 hours).

    • Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom side of the membrane with a suitable fixative.

    • Stain the migrated cells with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify cell migration.

Conclusion

This compound demonstrates clear inhibitory effects on cell proliferation and migration in a dose-dependent manner. Its mechanism of action is linked to the inhibition of the COX-2 enzyme within the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis. Furthermore, this compound has been shown to induce a G2/M phase block in the cell cycle. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in diseases characterized by aberrant cell proliferation and migration. Further investigation into the specific downstream effectors of the COX pathway modulated by this compound will provide a more complete understanding of its cellular effects.

References

Glafenine: A Novel Approach for Cystic Fibrosis Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) glafenine as a potential therapeutic agent for cystic fibrosis (CF). This compound has been identified as a potent corrector of the most common CF-causing mutation, F508del-CFTR, and other class 2 CFTR mutants. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction of functional CFTR channels at the cell surface, causing defective ion and water transport across epithelial tissues.

This compound, an anthranilic acid derivative previously used as an analgesic, has emerged as a promising CFTR corrector.[1] It represents a class of molecules that can partially rescue the trafficking defect of F508del-CFTR, allowing the mutant protein to reach the cell membrane and exhibit some level of channel function. This guide explores the scientific basis for this compound's therapeutic potential in CF.

Mechanism of Action: A Proteostasis Modulator Targeting the Arachidonic Acid Pathway

This compound's primary mechanism as a CFTR corrector is not through direct binding to the CFTR protein itself, but rather through the modulation of cellular proteostasis.[2][3] Research has shown that this compound inhibits cyclooxygenase 2 (COX-2), a key enzyme in the arachidonic acid pathway.[2][3] This inhibition leads to a downstream effect that facilitates the proper folding and trafficking of class 2 CFTR mutants.

The proposed signaling pathway involves the following steps:

  • Inhibition of COX-2: this compound acts as an inhibitor of the COX-2 enzyme.[3]

  • Reduced Prostaglandin Synthesis: This inhibition leads to a decrease in the production of prostaglandins, which are downstream products of the arachidonic acid pathway.[4]

  • Altered Proteostasis Environment: The reduction in specific prostaglandins alters the cellular environment in a way that is more permissive for the folding and processing of mutant CFTR proteins.

  • Rescue of CFTR Trafficking: This altered environment allows a fraction of the F508del-CFTR protein to escape ER-associated degradation (ERAD) and traffic to the cell surface.

This indirect mechanism of action suggests that targeting the arachidonic acid pathway could be a valuable strategy for correcting a range of previously hard-to-correct class 2 CFTR mutations.[2][5]

cluster_pathway This compound's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase 2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Altered_Proteostasis Altered Proteostasis Environment Prostaglandins->Altered_Proteostasis Modulates CFTR_Trafficking Rescued F508del-CFTR Trafficking Altered_Proteostasis->CFTR_Trafficking Enables This compound This compound This compound->COX2 Inhibits cluster_workflow Experimental Workflow for CFTR Corrector Evaluation Start Start: F508del-CFTR expressing cells Treatment Treat with this compound (24 hours) Start->Treatment HTS Cell-Based HTS (Surface Expression) Treatment->HTS Western Western Blot (Protein Maturation) Treatment->Western Ussing Ussing Chamber (Ion Channel Function) Treatment->Ussing Data_Analysis Data Analysis and Quantification HTS->Data_Analysis Western->Data_Analysis Ussing->Data_Analysis Conclusion Conclusion: Efficacy of this compound as a CFTR Corrector Data_Analysis->Conclusion cluster_logic Therapeutic Rationale for this compound in Cystic Fibrosis Glafenine_Action This compound inhibits COX-2 in the Arachidonic Acid Pathway Proteostasis_Mod Modulation of Cellular Proteostasis Glafenine_Action->Proteostasis_Mod CFTR_Rescue Partial Rescue of F508del-CFTR Trafficking and Maturation Proteostasis_Mod->CFTR_Rescue Surface_Expression Increased Surface Expression of Functional CFTR CFTR_Rescue->Surface_Expression Ion_Transport Partial Restoration of Chloride Ion Transport Surface_Expression->Ion_Transport Clinical_Benefit Potential for Clinical Benefit in Cystic Fibrosis Patients Ion_Transport->Clinical_Benefit

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine is an anthranilic acid derivative, formerly used as a non-narcotic analgesic. Despite its withdrawal from the market due to adverse effects, its unique pharmacological profile as a non-selective cyclooxygenase (COX) inhibitor and a corrector of the F508del-CFTR mutation continues to make it a compound of interest in drug research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of this compound, with a focus on its dual mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Identification

This compound is chemically known as 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate. Its structure consists of a 7-chloroquinoline moiety linked via a secondary amine to an anthranilic acid core, which is esterified with a 2,3-dihydroxypropyl (glyceryl) group.

IdentifierValue
IUPAC Name 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
CAS Number 3820-67-5
Molecular Formula C₁₉H₁₇ClN₂O₄
SMILES C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChI InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)

Physicochemical Properties

This compound is a pale yellow crystalline powder.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 372.80 g/mol [2]
Melting Point 165 °C or 169-170 °C[2]
pKa (20°C)7.2[2]
Solubility (at 30°C)[2]
      Water0.001 g/100 mL[2]
      Ethanol0.700 g/100 mL[2]
      Chloroform0.260 g/100 mL[2]
      Acetone0.297 g/100 mL[2]
      0.1N HCl1.295 g/100 mL[2]
      Hexane<0.001 g/100 mL[2]

Pharmacology and Mechanism of Action

This compound's pharmacological effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase enzymes and correction of misfolded CFTR protein.

Inhibition of the Arachidonic Acid Pathway

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) Prostacyclin, Thromboxane PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Inhibition of the Arachidonic Acid Pathway by this compound.
Correction of F508del-CFTR Trafficking Defect

A significant area of current research interest is this compound's ability to act as a "corrector" for the most common mutation causing cystic fibrosis, F508del-CFTR. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell membrane to function as a chloride channel.

This compound has been shown to rescue the trafficking of F508del-CFTR to the cell surface.[5][6][7] This mechanism is linked to its inhibition of COX-2.[5][7][8] The inhibition of COX-2 reduces the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are thought to contribute to the misprocessing of F508del-CFTR; therefore, by reducing PGE2, this compound helps to restore the proper folding and trafficking of the mutant protein.

CFTR_Correction_Pathway cluster_pathway Proposed Mechanism of F508del-CFTR Correction This compound This compound COX2 COX-2 This compound->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 AA Arachidonic Acid AA->COX2 ER Endoplasmic Reticulum (ER) - Misfolded F508del-CFTR - Protein Degradation PGE2->ER Promotes Misfolding/ Degradation Golgi Golgi Apparatus - Protein Processing ER->Golgi Correct Folding & Trafficking Membrane Cell Membrane - Functional F508del-CFTR - Cl⁻ Transport Golgi->Membrane

References

An In-depth Technical Guide to the Synthesis and Purification of Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for Glafenine, an anthranilic acid derivative with analgesic properties.[1] Intended for researchers, scientists, and professionals in drug development, this document details the chemical processes, experimental protocols, and purification techniques involved in the production of this compound.

Introduction

This compound, chemically known as 2,3-dihydroxypropyl N-(7-chloro-4-quinolyl)anthranilate, is a non-steroidal anti-inflammatory drug (NSAID).[2][3] While its use has been limited due to potential side effects, the synthesis of its molecular scaffold remains of interest in medicinal chemistry. This guide focuses on a widely cited and economically viable synthesis route.

Synthesis of this compound

The primary synthesis route for this compound involves the condensation of glyceryl anthranilate with 4,7-dichloro-quinoline.[4][5][6] This method is advantageous as it utilizes commercially available and relatively inexpensive starting materials.[4][5]

Overall Reaction Scheme

The synthesis can be summarized by the following reaction:

Glyceryl Anthranilate + 4,7-Dichloro-quinoline → this compound

This condensation is typically carried out in a hydrochloric acid medium.[4]

Experimental Protocol

The following protocol is based on a patented manufacturing process.[4]

Step 1: Preparation of Glyceryl Anthranilate Solution

In this initial step, glyceryl anthranilate is prepared by the condensation of glycerol on isatoic anhydride in a basic medium.[4] For the subsequent synthesis of this compound, a solution of α-glyceryl anthranilate in glycerol is utilized.[4]

Step 2: Condensation Reaction

  • To the solution of α-glyceryl anthranilate in glycerol, add 66.35 L of 0.5 N hydrochloric acid.[4]

  • Add 5.2 kg of recrystallized 4,7-dichloro-quinoline to the mixture.[4]

  • Heat the reaction mixture to approximately 80°C and maintain this temperature for about 40 minutes.[4] The preferred temperature range for this condensation is between 60°C and 90°C, with a reaction time of 30 minutes to one hour.[4]

Step 3: Isolation of Crude this compound

  • Cool the reaction medium to 20°C.[4]

  • Slowly neutralize the mixture by adding 60 L of an aqueous sodium hydroxide solution (N), followed by the addition of sodium bicarbonate to complete the neutralization.[4]

  • This compound will precipitate slowly. The reaction mixture is then transferred to a wringer to separate the solid.[4]

  • The recovered solid is resuspended in 100 L of water.[4]

  • The precipitate is separated again by wringing. After drying, the crude this compound has a melting point of 163°C.[4]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove impurities. The primary methods employed are recrystallization and an acid-base precipitation technique.[4]

Recrystallization

A common method for purification is recrystallization from a solvent mixture.[4]

Protocol:

  • Dissolve the crude this compound in a mixture of 100 L of chloroform and 4 L of 95% ethanol.[4]

  • Allow the solution to cool, inducing the crystallization of pure this compound.

  • Collect the purified crystals by filtration.

Purification via Hydrochloride Salt Formation

This method involves the formation of the water-soluble this compound hydrochloride, followed by its reprecipitation as the free base.[4]

Protocol:

  • Suspend the crude this compound in an aqueous solution.

  • Add 2830 cm³ of HCl (density 1.18) to the suspension. The formed this compound hydrochloride will dissolve.[4]

  • Filter the solution to remove any insoluble impurities.[4]

  • Add N sodium hydroxide solution, followed by a sodium bicarbonate solution to neutralize the mixture and precipitate the purified this compound base.[4]

Data Summary

The following table summarizes the key quantitative data from the described synthesis and purification process.

ParameterValueReference
Reactants
Recrystallized 4,7-dichloro-quinoline5.2 kg[4]
0.5 N Hydrochloric Acid66.35 L[4]
Reaction Conditions
Temperature60-90°C (typically 80°C)[4]
Reaction Time30-60 minutes[4]
Purification
Recrystallization Solvents100 L Chloroform, 4 L 95% Ethanol[4]
Melting Point (Crude)163°C[4]

Visualized Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Glafenine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glyceryl_Anthranilate Glyceryl Anthranilate in Glycerol Reaction_Mixture Reaction Mixture Glyceryl_Anthranilate->Reaction_Mixture HCl (0.5N) 4_7_Dichloroquinoline 4,7-Dichloro-quinoline 4_7_Dichloroquinoline->Reaction_Mixture Crude_Glafenine_Precipitate Crude this compound (Precipitate) Reaction_Mixture->Crude_Glafenine_Precipitate 1. Cool to 20°C 2. Neutralize (NaOH, NaHCO3) 3. Separate Solid Recrystallization Recrystallization Crude_Glafenine_Precipitate->Recrystallization Chloroform/ Ethanol HCl_Salt_Formation HCl Salt Formation Crude_Glafenine_Precipitate->HCl_Salt_Formation 1. HCl 2. Filter 3. Neutralize Purified_this compound Purified this compound Recrystallization->Purified_this compound HCl_Salt_Formation->Purified_this compound

Caption: Overall workflow for the synthesis and purification of this compound.

Purification_Logic Crude_this compound Crude this compound Choice Purification Method Crude_this compound->Choice Recrystallization Recrystallization (Chloroform/Ethanol) Choice->Recrystallization Method 1 Acid_Base_Purification Acid-Base Purification Choice->Acid_Base_Purification Method 2 Purified_this compound Purified this compound Recrystallization->Purified_this compound Dissolution_in_HCl Dissolve in HCl (Forms Hydrochloride Salt) Acid_Base_Purification->Dissolution_in_HCl Filtration Filtration of Insolubles Dissolution_in_HCl->Filtration Reprecipitation Reprecipitation with Base (NaOH, NaHCO3) Filtration->Reprecipitation Reprecipitation->Purified_this compound

Caption: Logical relationship of the two primary purification methods for this compound.

References

Glafenine: A Technical Review of its Historical Use and Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy, this compound was withdrawn from the market in numerous countries due to a concerning safety profile, primarily characterized by a high incidence of anaphylactic reactions and severe nephrotoxicity. This technical guide provides an in-depth review of the historical use of this compound, its pharmacological mechanism of action, and a detailed analysis of the adverse effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies are summarized, and the methodologies of pivotal preclinical and clinical investigations are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this withdrawn drug.

Historical Therapeutic Use

This compound was introduced as a non-narcotic analgesic for the relief of various types of pain.[1] It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]

Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. This compound is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3]

Recent research has further elucidated this compound's interaction with the arachidonic acid pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition, which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).

This compound's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate This compound This compound This compound->COX1_COX2 Inhibits

This compound's inhibition of the arachidonic acid pathway.

Reasons for Withdrawal

The widespread use of this compound was curtailed due to an unacceptable risk of severe adverse drug reactions. The two primary reasons for its withdrawal were a high incidence of anaphylaxis and significant nephrotoxicity.

Anaphylactic Reactions

A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately high risk of anaphylaxis associated with this compound compared to other analgesics. This study was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on this compound-Associated Anaphylaxis

ParameterFinding
Study Period1981
Total Registered Cases of Anaphylaxis166
Cases with Sufficient Clinical Details120
Confirmed Anaphylaxis Cases107 (90 probable, 17 possible)
Drug-Induced Anaphylaxis76% of confirmed cases
This compound as the Cause36% of drug-induced anaphylaxis admissions
Relative Risk of Severe Anaphylaxis
This compound vs. Indomethacin11.7 - 19.3 fold higher
This compound vs. Oral Penicillins13.4 - 20.2 fold higher
Data from Stricker et al., 1991.

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in confirmed cases of anaphylaxis:

  • Hypotension: 74%

  • Dyspnoea: 32%

  • Skin reactions (urticaria, erythema, angioedema): 58%

Dutch Epidemiological Study Workflow Data_Collection Data Collection (1981) All Dutch general and academic hospitals Registered cases of generalized anaphylaxis (N=166) Case_Review Review of Clinical Details (N=120) Data_Collection->Case_Review Case_Classification Classification of Anaphylaxis - Probable (n=90) - Possible (n=17) - Unlikely (n=13) Case_Review->Case_Classification Causality_Assessment Causality Assessment - Drug-induced (76%) - Other causes Case_Classification->Causality_Assessment Glafenine_Implication This compound Implication 36% of drug-induced cases Causality_Assessment->Glafenine_Implication Risk_Estimation Relative Risk Estimation (Based on reimbursement data) Causality_Assessment->Risk_Estimation Conclusion Conclusion Significantly higher risk of anaphylaxis with this compound Glafenine_Implication->Conclusion Risk_Estimation->Conclusion

Workflow of the Dutch epidemiological study on this compound.
Nephrotoxicity

This compound was also strongly associated with acute renal failure (ARF), primarily through acute interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in France provided significant data on this adverse effect.

Table 2: this compound-Associated Acute Renal Failure from a Prospective Collaborative Study

ParameterFinding
Study Duration1 year
Total Patients with Drug-Associated ARF398
ARF Cases Associated with Analgesics/NSAIDs147 (36.9%)
ARF Cases Attributed to this compound 79
ARF Cases Attributed to other NSAIDs62
Renal Biopsy Findings in 34 Patients
Acute Tubular Necrosis (ATN)20
Acute Interstitial Nephritis (AIN)9
Patient Outcomes
Full or partial recovery of renal functionAll patients in the this compound group
Permanent renal damageMore frequent in patients with AIN
Data from Kleinknecht et al., 1986.

The proposed mechanism for a significant portion of this compound-induced nephrotoxicity is the precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal damage. This is a form of crystal nephropathy.

Proposed Mechanism of this compound-Induced Nephrotoxicity Glafenine_Admin This compound Administration Metabolism Hepatic Metabolism Glafenine_Admin->Metabolism Metabolites This compound Metabolites Metabolism->Metabolites Renal_Excretion Renal Excretion Metabolites->Renal_Excretion Supersaturation Supersaturation in Tubular Fluid Renal_Excretion->Supersaturation Precipitation Intratubular Precipitation (Crystal Formation) Supersaturation->Precipitation Obstruction Tubular Obstruction Precipitation->Obstruction Inflammation Interstitial Inflammation (Acute Interstitial Nephritis) Precipitation->Inflammation Tubular_Injury Direct Tubular Cell Injury (Acute Tubular Necrosis) Precipitation->Tubular_Injury ARF Acute Renal Failure Obstruction->ARF Inflammation->ARF Tubular_Injury->ARF

Proposed mechanism of this compound-induced nephrotoxicity.

Experimental Protocols

Dutch Epidemiological Study on Anaphylaxis (Stricker et al., 1991)
  • Study Design: A retrospective, nationwide observational study.

  • Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all general and academic hospitals for the year 1981.

  • Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were identified.

  • Data Collection: Detailed clinical information was requested from the treating physicians for each identified case.

  • Case Definition:

    • Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory, respiratory, skin, or gastrointestinal systems.

    • Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes of exposure.

  • Causality Assessment: The cause of anaphylaxis was determined based on the clinical history and temporal relationship with exposure to potential triggers.

  • Relative Risk Calculation: The risk of severe anaphylaxis to this compound was estimated and compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug utilization.

Preclinical Model of this compound-Induced Acute Renal Failure (Deraedt et al., 1980)
  • Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.

  • Drug Administration: A single high dose of this compound (800 mg/kg) was administered by gastric gavage.

  • Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.

  • Key Pathological Finding: The study identified intratubular deposits within the medullary collecting ducts.

  • Experimental Interventions:

    • To investigate the role of tubular obstruction, a state of high water and solute diuresis was induced in some animals through:

      • Furosemide infusion in Wistar rats.

      • High salt intake in Brattleboro rats.

  • Outcome Measures:

    • Intratubular hydrostatic pressure was measured.

    • Urinary excretion of prostaglandin E2 (PGE2) was quantified.

    • Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.

Regulatory Timeline and Withdrawal

The concerns over the safety of this compound led to a series of regulatory actions culminating in its withdrawal from many markets.

  • December 1989: The use of this compound was restricted in European Member States to non-renewable prescriptions, and precautionary measures were added to the product information.

  • December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization for this compound.

  • January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European Economic Community, after reviewing the safety data, including the Dutch epidemiological study, issued an opinion that the benefit/risk ratio of this compound was negative and recommended the withdrawal of its marketing authorization.

Conclusion

This compound serves as a significant case study in pharmacovigilance. While it was an effective analgesic, its use was associated with an unacceptably high risk of severe and life-threatening adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of this compound underscores the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed investigation of its adverse effects, particularly through well-designed epidemiological and preclinical studies, provided the crucial evidence for its removal from the market and continues to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug development professionals, the story of this compound is a stark reminder of the critical need for a thorough evaluation of a drug's safety profile throughout its lifecycle.

References

Methodological & Application

Glafenine Experimental Protocols for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on various cellular processes, making it a compound of interest for cell biology and drug development research. Primarily known as a cyclooxygenase-2 (COX-2) inhibitor, this compound modulates the arachidonic acid signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies. The protocols cover the assessment of its effects on cell proliferation, clonogenicity, migration, cell cycle progression, and apoptosis.

Introduction

This compound is an anthranilic acid derivative that exerts its biological effects predominantly through the inhibition of COX-2, a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins, particularly prostaglandin E2 (PGE2), are implicated in a myriad of cellular functions, including inflammation, cell proliferation, and survival. By inhibiting COX-2, this compound effectively reduces PGE2 levels, thereby influencing these downstream cellular pathways. Research has shown that this compound can act as a proteostasis modulator, correcting the mislocalization of certain proteins, such as the F508del-CFTR mutant in cystic fibrosis.[2] Furthermore, studies have indicated that this compound can inhibit the proliferation and migration of various cell types, including human aortic smooth muscle cells and endothelial cells, and induce cell cycle arrest.[3]

These characteristics position this compound as a valuable tool for investigating COX-2 dependent signaling in various physiological and pathological contexts, including inflammation, cancer, and fibrosis. The following protocols and data provide a framework for designing and executing cell culture experiments with this compound.

Data Presentation

Table 1: Effects of this compound on Cellular Phenotypes

Cell LineAssayConcentration RangeObserved EffectReference
Human Aortic Smooth Muscle Cells (haSMCs)Proliferation10, 50, 100 µMDose-dependent inhibition of proliferation.[3]
Human Aortic Smooth Muscle Cells (haSMCs)Clonogenic Activity10, 50, 100 µMDose-dependent inhibition of clonogenic activity.[3]
Human Aortic Smooth Muscle Cells (haSMCs)Cell Migration10, 50, 100 µMDose-dependent impairment of migratory ability.[3]
Human Endothelial Cells (ECs)Proliferation10, 50, 100 µMDose-dependent inhibition of proliferation.[3]
Human Endothelial Cells (ECs)Clonogenic Activity10, 50, 100 µMDose-dependent inhibition of clonogenic activity.[3]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineConcentrationG1 PhaseS PhaseG2/M PhaseReference
Human Aortic Smooth Muscle Cells (haSMCs)10, 50, 100 µMReductionNot specifiedBlock[3]
Human Endothelial Cells (ECs)10, 50, 100 µMReductionNot specifiedBlock[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Glafenine_Signaling_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits PGH2 PGH2 COX2->PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGE2 PGE2 PGH2->PGE2 Cell_Proliferation Cell Proliferation PGE2->Cell_Proliferation Promotes Cell_Migration Cell Migration PGE2->Cell_Migration Promotes Inflammation Inflammation PGE2->Inflammation Promotes Apoptosis Apoptosis PGE2->Apoptosis Inhibits

Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Assays Perform Cellular Assays Treatment->Assays Proliferation Proliferation Assay (e.g., MTT) Assays->Proliferation Clonogenic Clonogenic Assay Assays->Clonogenic Migration Migration Assay (Wound Healing/Transwell) Assays->Migration CellCycle Cell Cycle Analysis (FACS) Assays->CellCycle Apoptosis Apoptosis Assay (Caspase Activity/Annexin V) Assays->Apoptosis Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Clonogenic->Data_Analysis Migration->Data_Analysis CellCycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for evaluating this compound's cellular effects.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., haSMCs, ECs)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • PBS

Procedure:

  • Treat a sub-confluent flask of cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • After treatment, trypsinize the cells and perform a cell count.

  • Seed a low number of viable cells (e.g., 200-1000 cells/well, to be optimized for each cell line) into 6-well plates containing fresh complete medium without this compound.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.

  • Remove the methanol and add 1 mL of Crystal Violet solution to each well for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure over time for each treatment group compared to the control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound or a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for investigating the cellular effects of this compound. As a COX-2 inhibitor, this compound offers a valuable tool for studying the roles of prostaglandins in cell proliferation, migration, and survival. The detailed methodologies for key in vitro assays will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanisms of action and its potential therapeutic applications. Further research is warranted to elucidate the full spectrum of its cellular effects and signaling pathways in various disease models.

References

Application Notes and Protocols for In Vitro Studies with Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects in various in vitro models, extending beyond its anti-inflammatory properties. These notes provide a comprehensive overview of its application in cell-based assays, focusing on effective concentrations, experimental protocols, and its mechanism of action.

Quantitative Data Summary

The effective concentration of this compound in in vitro studies is highly dependent on the cell type and the biological process being investigated. The following tables summarize the reported concentrations and their observed effects.

Table 1: Effective Concentrations of this compound in Various Cell Lines and Assays

Cell LineAssay TypeConcentration RangeKey FindingsReference(s)
Baby Hamster Kidney (BHK) cellsF508del-CFTR Correction10 µMCorrection of F508del-CFTR protein processing defect.[1][2]
Human Bronchial Epithelial (HBE) cellsF508del-CFTR Correction10 µMPromotes maturation and translocation of F508del-CFTR mutant protein.[3]
Human Aortic Smooth Muscle Cells (haSMCs)Proliferation & Colony Formation10 - 100 µMDose-dependent inhibition of cell proliferation and colony formation.[3][4]
Human Endothelial Cells (ECs)Proliferation & Colony Formation10 - 100 µMDose-dependent inhibition of cell proliferation and colony formation.[3][4]
haSMCsCell Proliferation50 µM, 100 µM30-50% reduction in cell proliferation after 4 days.[3]
haSMCsCell Proliferation100 µMNear-complete halt of proliferation after 20 days.[3]
haSMCsExtracellular Matrix Synthesis100 µM60% reduction in tenascin expression after 4 days.[3]
HEK293 cellsSLC4A11 Mutant TraffickingEC50: 1.5 ± 0.7 μMRescue of trafficking defects in some SLC4A11 mutants.[5]
HEK293 cellsF508del-CFTR Correction1 nM - 30 µMOptimal concentration for CFTR correction at 3 µM.[6]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

This compound's primary mechanism of action in the context of correcting cystic fibrosis transmembrane conductance regulator (CFTR) mutations involves the inhibition of cyclooxygenase-2 (COX-2).[1][6][7] This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key inflammatory mediator.[1] This mode of action classifies this compound as a proteostasis modulator, which alters the cellular environment to favor the correct folding and trafficking of mutant proteins.[1][7]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Conversion This compound This compound This compound->COX2 Inhibition

This compound's inhibition of the COX-2 pathway.

Experimental Protocols

Protocol 1: Assessment of F508del-CFTR Correction in BHK or HBE Cells

This protocol is designed to assess the ability of this compound to correct the trafficking defect of the F508del-CFTR mutant protein.

Materials:

  • BHK or HBE cells expressing F508del-CFTR

  • Cell culture medium (e.g., DMEM for BHK, specific media for HBE)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Assay-specific reagents (e.g., for cell surface protein labeling or functional assays)

Procedure:

  • Cell Seeding: Seed BHK or HBE cells expressing F508del-CFTR in appropriate culture vessels (e.g., 96-well plates for high-throughput screening).

  • Cell Culture: Culture cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency.

  • This compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. A final concentration of 10 µM is a common starting point.[1][3] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the cells with this compound for 24 hours.[1][2]

  • Assessment of CFTR Correction:

    • Cell-Based HTS Assay: Measure the amount of F508del-CFTR at the cell surface using methods like antibody staining followed by fluorescence detection.[1][2]

    • Functional Assay (e.g., FMP Assay): Monitor changes in membrane potential in response to CFTR activators (e.g., forskolin and genistein) to assess the function of the rescued channels.[1]

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed F508del-CFTR expressing cells B Culture to desired confluency A->B C Prepare this compound dilutions B->C D Treat cells for 24h C->D E Assess CFTR surface expression D->E F Perform functional assay

Workflow for F508del-CFTR correction assay.
Protocol 2: Cell Proliferation and Clonogenic Assay in haSMCs or ECs

This protocol evaluates the anti-proliferative effects of this compound on vascular cells.

Materials:

  • Human Aortic Smooth Muscle Cells (haSMCs) or Human Endothelial Cells (ECs)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed haSMCs or ECs in culture flasks or plates at a low density.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).[4] Include a vehicle control.

  • Incubation and Medium Change:

    • Short-term (4 days): Incubate cells for 4 days.[4]

    • Long-term (20 days): Change the medium with freshly prepared this compound-containing medium every 4 days for a total of 20 days.[4]

  • Assessment of Proliferation: At the end of the treatment period, detach the cells using Trypsin-EDTA and count the cell number.

  • Clonogenic Assay:

    • After the initial treatment period, re-seed a known number of cells (e.g., 500 cells) into new plates with a fresh medium (without this compound).

    • Allow colonies to form over 10-14 days.

    • Fix the colonies with methanol and stain with Crystal Violet.

    • Count the number of colonies containing at least 50 cells.

Protocol 3: Cytotoxicity Assay

This protocol determines the cytotoxic potential of this compound on a given cell line.

Materials:

  • Selected cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or Sulforhodamine B)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Add the cytotoxicity assay reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Solubility and Stock Solution Preparation

This compound is soluble in DMSO.[3][7] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 75 mg/mL (201.18 mM) or 100 mg/mL (268.24 mM).[3][7] It is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened vial is recommended.[3] For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.2%) to avoid solvent-induced toxicity.[5]

References

Preparing Glafenine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of glafenine stock solutions in dimethyl sulfoxide (DMSO). This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been identified as a corrector for protein misfolding in certain disease models. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in drug discovery and development. This application note includes comprehensive information on the solubility of this compound in DMSO, a step-by-step protocol for stock solution preparation, stability and storage recommendations, and essential safety precautions.

Introduction

This compound is an anthranilic acid derivative that functions as a non-narcotic analgesic.[1] Beyond its anti-inflammatory properties, recent research has highlighted its potential as a pharmacological chaperone, capable of rescuing misfolded proteins.[2] For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to the desired working concentration in aqueous buffers or cell culture media. The quality and consistency of this stock solution are paramount for obtaining reliable and reproducible experimental data. This application note provides a standardized protocol to guide researchers in the proper preparation and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties and the solubility of this compound in DMSO is presented in Table 1. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of this compound.[3]

Table 1: Physicochemical Properties and Solubility of this compound

ParameterValueReference
Molecular Weight 372.80 g/mol [1][3]
Appearance Pale yellow prisms[4]
Solubility in DMSO 75 mg/mL (201.18 mM)[3]
Solubility in Water Insoluble[3]
Melting Point 165 °C[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or double-gloved), lab coat

Safety and Handling Precautions

This compound is considered a hazardous substance.[4] It is harmful if swallowed and may cause skin sensitization.[4] Therefore, it is essential to adhere to the following safety precautions:

  • Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Avoid inhalation of the powder and any direct contact with the skin or eyes.[5]

  • In case of accidental contact, wash the affected area thoroughly with soap and water.[5]

  • Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[4][5]

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust the volumes and amounts accordingly for different desired concentrations or volumes.

  • Preparation: Put on the appropriate personal protective equipment.

  • Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh 37.28 mg of this compound powder directly into the tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. A clear, pale yellow solution should be obtained. If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 10-15 minutes.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

  • Storage: Store the aliquots at -80°C for long-term storage (stable for over a year) or at 4°C for short-term storage (stable for more than one week).[8]

Preparation of Working Solutions

For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.[7]

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in cell culture medium or an appropriate aqueous buffer to achieve the desired final working concentration. It is recommended to add the stock solution to the medium while gently vortexing to prevent precipitation.[6]

  • Example Dilution (for a 10 µM working solution): To prepare 1 mL of a 10 µM working solution from a 100 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium. This will result in a final DMSO concentration of 0.0001%.

Working Concentrations in In Vitro Assays

The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Table 2 provides a summary of this compound concentrations used in published research.

Table 2: Examples of this compound Working Concentrations in In Vitro Assays

ApplicationCell TypeWorking ConcentrationReference
Rescue of mutant SERCA1HEK293 cells10 µM[9]
Correction of SLC4A11 traffickingHEK293 cellsEC50 of 1.5 ± 0.7 μM[2]
Dose-response for SLC4A11 rescueG709E-SLC4A11 expressing cells0-20 µM[2]
Rescue of F508del-CFTR5 µM[2]

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a conceptual signaling pathway for its action as an NSAID.

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Precise Measurement dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Ensure Complete Solubilization aliquot Aliquot into Single-Use Tubes dissolve->aliquot Avoid Freeze-Thaw Cycles store Store at -80°C aliquot->store Long-Term Stability dilute Dilute to Working Concentration store->dilute Prepare for Assay

Caption: Workflow for preparing this compound stock solutions.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's mechanism as a COX inhibitor.

References

Application Notes and Protocols: Glafenine Treatment of Human Aortic Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on human aortic smooth muscle cells (HASMCs). As a non-selective inhibitor of cyclooxygenase (COX) enzymes 1 and 2, this compound impedes the arachidonic acid metabolic pathway, leading to reduced prostaglandin synthesis.[1] This activity underlies its potent anti-proliferative and anti-migratory effects on HASMCs, suggesting its potential for further investigation in the context of vascular proliferative disorders such as restenosis.[2][3] These application notes provide a summary of the known effects of this compound on HASMCs, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on human aortic smooth muscle cells based on available in vitro data.

Table 1: Effect of this compound on HASMC Proliferation and Clonogenic Activity

Treatment DurationThis compound Concentration (µM)Proliferation Inhibition (%)Clonogenic Activity Reduction (%)
4 days5030 - 5040 - 70
4 days10030 - 5040 - 70
20 days100Nearly 10040 - 70

Data derived from in vitro studies on human aortic smooth muscle cells.[1]

Table 2: Effect of this compound on HASMC Cell Cycle Distribution

This compound Concentration (µM)Change in G2/M Phase Population (%)Change in G1 Phase Population (%)
50 - 100+ 25 - 35- 15 - 20

Data reflects changes in cell population percentages after treatment, as determined by flow cytometry.[1]

Table 3: Effect of this compound on Tenascin Expression in HASMCs

Treatment DurationThis compound Concentration (µM)Reduction in Tenascin Expression (%)
4 days10060

Tenascin is an extracellular matrix protein, and its expression was evaluated by immunofluorescence.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action in HASMCs and the workflows for key experimental protocols.

This compound This compound COX1_2 COX-1 / COX-2 This compound->COX1_2 Inhibits Prostaglandins Prostaglandins COX1_2->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 Substrate Downstream Downstream Signaling (e.g., cAMP, PKC) Prostaglandins->Downstream Proliferation Cell Proliferation Downstream->Proliferation Promotes Migration Cell Migration Downstream->Migration Promotes ECM_Synthesis ECM Synthesis (Tenascin) Downstream->ECM_Synthesis Promotes

Proposed signaling pathway of this compound in HASMCs.

Start Start: Seed HASMCs Treat Treat with this compound (10, 50, 100 µM) for 4 days Start->Treat Proliferation Proliferation Assay (MTT / Cell Counting) Treat->Proliferation Clonogenic Clonogenic Assay (2-3 weeks) Treat->Clonogenic CellCycle Cell Cycle Analysis (FACS) Treat->CellCycle Migration Migration Assay (Boyden Chamber) Treat->Migration Tenascin Tenascin Staining (Immunofluorescence) Treat->Tenascin Data Data Analysis Proliferation->Data Clonogenic->Data CellCycle->Data Migration->Data Tenascin->Data

Experimental workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Human Aortic Smooth Muscle Cell (HASMC) Culture

This protocol outlines the basic procedures for culturing and maintaining HASMCs.

  • Materials:

    • Human Aortic Smooth Muscle Cells (cryopreserved)

    • Smooth Muscle Cell Growth Medium

    • Phosphate-Buffered Saline (PBS)

    • Trypsin/EDTA solution

    • T-75 culture flasks

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Pre-warm the Smooth Muscle Cell Growth Medium to 37°C.

    • Rapidly thaw the cryopreserved vial of HASMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Seed the cells into a T-75 flask at a density of 5,000-10,000 cells/cm².[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin/EDTA, and re-seeding in new flasks.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

  • Materials:

    • HASMCs cultured in a 96-well plate

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed HASMCs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired duration (e.g., 4 days).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the untreated control.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and reproductive integrity.

  • Materials:

    • HASMCs

    • 6-well plates

    • This compound

    • Crystal Violet staining solution (0.5% crystal violet in methanol)

  • Protocol:

    • Treat a sub-confluent flask of HASMCs with this compound for 4 days.

    • Harvest the cells by trypsinization and count them.

    • Seed a low number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.

    • Incubate the plates for 2-3 weeks, allowing colonies to form.

    • Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (defined as a cluster of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and untreated HASMCs

    • PBS

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1x10⁶ HASMCs by trypsinization.

    • Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.

Cell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

  • Materials:

    • Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

    • HASMCs, serum-starved for 24 hours

    • Serum-free medium and medium with a chemoattractant (e.g., PDGF or 10% FBS)

    • This compound

    • Cotton swabs

    • Staining solution (e.g., Diff-Quik or Crystal Violet)

  • Protocol:

    • Add medium with a chemoattractant to the lower wells of the Boyden chamber.

    • Seed serum-starved HASMCs (e.g., 5x10⁴ cells) in serum-free medium, with or without this compound, into the upper inserts.

    • Incubate for 4-6 hours at 37°C.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Immunofluorescence Staining for Tenascin

This protocol is for visualizing the expression of the extracellular matrix protein Tenascin.

  • Materials:

    • HASMCs grown on coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% goat serum in PBS)

    • Primary antibody against Tenascin

    • Fluorophore-conjugated secondary antibody

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-Tenascin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize and capture images using a fluorescence microscope.

Apoptosis in HASMCs

While this compound's induction of G2/M cell cycle arrest could potentially lead to apoptosis, direct evidence of this compound-induced apoptosis in HASMCs is not prominently featured in the reviewed literature. To investigate this, an Annexin V/Propidium Iodide apoptosis assay is recommended. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates marked inhibitory effects on the proliferation, migration, and extracellular matrix synthesis of human aortic smooth muscle cells.[2] These effects are primarily attributed to its inhibition of the COX pathway, leading to a G2/M phase cell cycle arrest.[1][2] The provided protocols offer standardized methods for researchers to further investigate the mechanisms and potential therapeutic applications of this compound in vascular biology. Further studies are warranted to elucidate the precise downstream signaling events and to confirm its apoptotic potential in this cell type.

References

Application Notes and Protocols: The Use of Glafenine in Human Bronchial Epithelial Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glafenine, an anthranilic acid derivative previously used as an analgesic, has emerged as a potent modulator of protein trafficking in human bronchial epithelial (HBE) cells.[1][2] Recent studies have identified its efficacy in correcting the mislocalization of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the most common mutation causing cystic fibrosis (CF).[3][4][5][6] this compound functions as a proteostasis modulator by inhibiting cyclooxygenase-2 (COX-2) within the arachidonic acid pathway.[3][4][5][6][7] This inhibition reduces the production of prostaglandin E2 (PGE2), ultimately leading to the rescue of mutant CFTR protein trafficking to the cell surface.[7] These application notes provide a detailed overview of the mechanism of action, quantitative effects, and experimental protocols for utilizing this compound in HBE cell-based research, particularly for investigating CFTR biology and developing novel CF therapeutics.

Mechanism of Action in HBE Cells

This compound's primary mechanism in rescuing Class 2 CFTR mutants, such as F508del-CFTR, in human bronchial epithelial cells is through the targeted inhibition of the arachidonic acid pathway.[3][4][5][6]

  • Target Identification: The direct target of this compound is cyclooxygenase-2 (COX-2), a key enzyme that converts arachidonic acid into prostaglandin H2 (PGH2).[7]

  • Pathway Interruption: By inhibiting COX-2, this compound prevents the downstream synthesis of prostaglandin E2 (PGE2).[7]

  • CFTR Rescue: The reduction in PGE2 levels alleviates the stimulation of the prostaglandin E2 receptor 4 (EP4), a process linked to the retention of mutant CFTR in the endoplasmic reticulum.[6][7] This interruption allows for improved folding and trafficking of the F508del-CFTR protein to the cell surface, where it can function as a chloride channel.[7]

This distinct mechanism suggests that this compound could offer an alternative or complementary therapeutic strategy to existing CFTR correctors that bind directly to the CFTR protein.[3]

Glafenine_Pathway cluster_0 Arachidonic Acid Pathway cluster_1 Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 CFTR_Rescue F508del-CFTR Rescue & Trafficking PGE2S PGE2 Synthase PGH2->PGE2S PGE2 Prostaglandin E2 (PGE2) PGE2S->PGE2 EP4 EP4 Receptor PGE2->EP4 ER_Retention F508del-CFTR ER Retention EP4->ER_Retention This compound This compound This compound->COX2

Caption: this compound inhibits COX-2, reducing PGE2 and rescuing F508del-CFTR.

Data Presentation: Quantitative Effects

The following tables summarize the quantitative data from studies using this compound and its derivatives on human bronchial epithelial cells and related cell models.

Table 1: Efficacy of this compound and Derivatives on CFTR Correction

Compound Concentration Effect Cell Type Citation
This compound 10 µM 27.5% (± 1.1%) of wild-type surface CFTR expression. BHK [6]
This compound 10 µM Increased functional response to 19.5% (± 2.2%) of that achieved by corrector VX-809. Primary HBE
This compound + VX-809 10 µM / 1 µM 120% (± 1.8%) of the functional response to VX-809 alone. Primary HBE
This compound 10 µM Correction level twice the response of lumacaftor. HBE (G85E mutant) [7]
Compound 49 10 µM Fourfold increase in F508del-CFTR correction over this compound. Primary HBE [7]
Compound 49 10 µM Correction equivalent to 9.5% (± 1.9%) of non-CF cells. HBE (G85E mutant) [7]

| MF63 | 10 µM | Correction equivalent to 13.4% (± 2.1%) of non-CF cells. | HBE (G85E mutant) |[7] |

Table 2: Dose-Response Characteristics of this compound

Concentration Range Tested Optimal Concentration Application Cell Type Citation
1 nM - 30 µM 3 µM F508del-CFTR Correction HEK
10 µM (fixed) N/A Functional Correction (Ussing Chamber) Primary HBE [5][7]

| 10 µM (fixed) | N/A | Surface Expression Assay | BHK |[1][6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound and human bronchial epithelial cells are provided below.

Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol outlines the steps to establish a differentiated, polarized HBE cell culture that recapitulates the morphology of the human airway, a crucial model for studying CFTR function.[8][9]

Protocol_ALI P0 Start: Cryopreserved Primary HBE Cells (P1-P4) P1 1. Thaw & Expand Cells in Expansion Medium (e.g., PneumaCult™-Ex) on collagen-coated flasks. P0->P1 P2 2. Harvest Cells at 70-90% confluency using Trypsin-EDTA or Accutase. P1->P2 P3 3. Seed Cells onto porous Transwell® inserts coated with collagen. P2->P3 P4 4. Culture Submerged in Expansion Medium until 100% confluent (2-4 days). P3->P4 P5 5. Establish Air-Liquid Interface (ALI): Remove apical medium. Add ALI Maintenance Medium to basolateral chamber only. P4->P5 P6 6. Maintain for >21 days. Change basolateral medium every 2 days. Wash apical surface with PBS weekly. P5->P6 P7 End: Differentiated, Polarized HBE Monolayer Ready for Experiments. P6->P7

Caption: Workflow for culturing primary HBE cells at an Air-Liquid Interface.

Methodology:

  • Expansion Phase: Primary HBE cells (passage 1-4) are expanded in a suitable expansion medium (e.g., PneumaCult™-Ex or BEGM) on collagen-coated tissue culture flasks.[8][10][11]

  • Seeding on Inserts: Once cultures reach 70-90% confluency, cells are dissociated and seeded onto porous Transwell®-style inserts.[10][11]

  • Submerged Growth: The cells are grown submerged in expansion medium, with media changes every 2 days, until a confluent monolayer is formed (typically 2-4 days).[11]

  • Establishing ALI: To induce differentiation, the medium is removed from the apical chamber, and the cells are subsequently fed only from the basolateral chamber with a specialized ALI maintenance medium.[5][11]

  • Differentiation: Cultures are maintained at ALI for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium, characterized by the presence of ciliated and mucus-producing cells.[5][11] Transepithelial resistance should be monitored to confirm monolayer integrity.[5]

Protocol 2: this compound Treatment and Functional Analysis via Ussing Chamber

The Ussing chamber assay is the gold standard for measuring ion transport across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.[12][13][14]

Protocol_Ussing U0 Start: Differentiated HBE Monolayer on Transwell® Insert U1 1. Treat monolayer with this compound (e.g., 10 µM) or vehicle (0.1% DMSO) in basolateral and apical medium for 24 hours. U0->U1 U2 2. Mount insert in Ussing Chamber. Bathe both sides with appropriate physiological buffer. U1->U2 U3 3. Measure baseline Short-Circuit Current (Isc). U2->U3 U4 4. Acutely add CFTR activators (e.g., 10 µM Forskolin + 50 µM Genistein) to the apical solution. U3->U4 U5 5. Record the peak increase in Isc (ΔIsc) as a measure of CFTR function. U4->U5 U6 6. Add CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm the current is CFTR-mediated. U5->U6 U7 End: Quantified CFTR-mediated ion transport. U6->U7

Caption: Workflow for assessing CFTR function with this compound using an Ussing Chamber.

Methodology:

  • Pre-treatment: Differentiated HBE monolayers are treated with this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.[1][5]

  • Mounting: The Transwell® insert is mounted between the two halves of an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological saline solution.[5][13]

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured.[5]

  • Activation: A CFTR-activating cocktail, typically containing forskolin (to raise cAMP) and genistein (a potentiator), is added to the apical chamber.[1][5]

  • Analysis: The increase in Isc (ΔIsc) following stimulation reflects the rate of chloride secretion through functional CFTR channels at the apical membrane.

  • Inhibition: At the end of the experiment, a specific CFTR inhibitor (like CFTRinh-172) is added to confirm that the measured current was indeed mediated by CFTR.[1][5]

Protocol 3: Assessment of CFTR Cell Surface Expression

This protocol provides a general workflow for quantifying the amount of CFTR protein that has successfully trafficked to the cell surface, often accomplished via cell surface biotinylation followed by Western blotting.[15][16]

Protocol_Biotinylation B0 Start: HBE cells treated with This compound (24h) or control. B1 1. Cool cells to 4°C to halt membrane trafficking. B0->B1 B2 2. Incubate with a membrane- impermeable biotin reagent (e.g., Sulfo-NHS-SS-Biotin). B1->B2 B3 3. Quench reaction and lyse cells to create whole cell lysate (WCL). B2->B3 B4 4. Isolate biotinylated proteins from WCL using streptavidin- conjugated beads. B3->B4 B5 5. Elute proteins from beads. B4->B5 B6 6. Analyze eluate (surface fraction) and WCL (total fraction) by Western blot using a CFTR-specific antibody. B5->B6 B7 End: Densitometric analysis to quantify surface vs. total CFTR. B6->B7

Caption: Workflow for quantifying cell surface CFTR via biotinylation.

Methodology:

  • Treatment: Culture and treat HBE cells with this compound as described previously.

  • Biotinylation: Place cells on ice (4°C) to stop endocytosis and exocytosis.[15] Incubate the apical surface with a membrane-impermeable biotinylation reagent that labels primary amines of extracellular domains of surface proteins.[15][17]

  • Lysis: After quenching the biotinylation reaction, lyse the cells to obtain a whole-cell lysate.

  • Pull-Down: Use streptavidin-coated agarose beads to specifically bind and pull down the biotin-labeled surface proteins from the lysate.[15]

  • Western Blotting: Elute the captured proteins from the beads. Run both the whole-cell lysate (representing total CFTR) and the eluate (representing surface CFTR) on an SDS-PAGE gel.[15]

  • Detection & Analysis: Transfer proteins to a membrane and probe with a CFTR-specific antibody.[1][15] The mature, complex-glycosylated form of CFTR (Band C) should be enriched in the surface fraction of this compound-treated cells.[1] Densitometry is used to quantify the ratio of surface to total CFTR.

References

Application Note: Spectrophotometric Determination of Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, previously used for its analgesic properties. The accurate quantification of this compound in pharmaceutical raw materials and dosage forms is crucial for ensuring product quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose, making it highly suitable for routine quality control laboratories.[1] This application note details validated spectrophotometric methods for the determination of this compound, including direct ultraviolet (UV) derivative spectrophotometry and visible spectrophotometry based on charge-transfer complexation.

Principle of Methods

Two primary spectrophotometric principles are employed for the determination of this compound:

  • First-Derivative UV Spectrophotometry: This method enhances the resolution of overlapping spectra and eliminates interference from formulation excipients or degradation products. By calculating the first derivative of the absorbance spectrum, the analytical signal for this compound can be selectively measured at a specific wavelength where interferences are minimal. A method has been developed that utilizes the first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, which allows for the determination of this compound even in the presence of its main degradation product, glafenic acid.[2]

  • Visible Spectrophotometry via Charge-Transfer Complexation: This method involves the reaction of this compound, an electron donor, with an electron acceptor (π-acceptor) reagent to form a colored charge-transfer complex. The intensity of the resulting color is proportional to the concentration of this compound and can be measured in the visible region of the electromagnetic spectrum. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and p-chloranilic acid (p-CA) are effective for this purpose.[3][4] The reaction with DDQ produces a radical anion that is measured at approximately 460 nm, while the complex with p-CA is measured at 525 nm.[4]

Quantitative Data Summary

The following table summarizes the key validation parameters for the described spectrophotometric methods for this compound determination.

ParameterMethod A: First-Derivative UVMethod B: Charge-Transfer (DDQ)Method C: Charge-Transfer (p-CA)
Principle First-Order Derivative SpectrumCharge-Transfer ComplexCharge-Transfer Complex
λmax 245 nm[2]460 nm[4]525 nm[4]
Solvent/Medium 0.1 N Hydrochloric Acid[2]Acetonitrile[4]Methanol[4]
Linearity Range 2.5 - 30 µg/mL[2]Not SpecifiedNot Specified
Accuracy 100.31 ± 0.63%[2]Not SpecifiedNot Specified
Precision (RSD) < 2%[4]< 2%[4]< 2%[4]

Experimental Workflow

The general workflow for the spectrophotometric analysis of this compound from pharmaceutical tablets is illustrated below.

G cluster_prep Phase 1: Sample Preparation cluster_methods Phase 2: Analytical Method cluster_A Method A: First-Derivative UV cluster_B Method B/C: Visible (Charge-Transfer) cluster_analysis Phase 3: Data Analysis start Weigh and Powder Tablets dissolve Dissolve in Appropriate Solvent (e.g., Methanol) start->dissolve filter Filter to Remove Excipients dissolve->filter stock Prepare Stock Solution filter->stock dilute_A Dilute with 0.1N HCl stock->dilute_A dilute_B Dilute with Acetonitrile or Methanol stock->dilute_B scan_A Scan & Compute 1st Derivative dilute_A->scan_A measure_A Measure Amplitude at 245 nm scan_A->measure_A calculate Calculate this compound Concentration in Sample measure_A->calculate reagent Add Reagent (DDQ or p-CA) dilute_B->reagent develop Allow Color Development reagent->develop measure_B Measure Absorbance at λmax (460 nm or 525 nm) develop->measure_B measure_B->calculate calibrate Prepare Calibration Curve using Standard Solutions calibrate->calculate

Caption: General experimental workflow for the spectrophotometric determination of this compound.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.

    • Volumetric flasks (10 mL, 100 mL).

    • Pipettes and micropipettes.

    • Analytical balance.

    • Mortar and pestle.

    • Filter paper (Whatman No. 42 or equivalent).

  • Reagents:

    • This compound reference standard.

    • Methanol (Analytical Grade).

    • Acetonitrile (Analytical Grade).

    • Hydrochloric Acid (HCl), concentrated.

    • 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

    • p-chloranilic acid (p-CA).

    • Deionized water.

2. Preparation of Solutions

  • 0.1 N Hydrochloric Acid (HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with deionized water.

  • DDQ Reagent (0.2% w/v): Dissolve 200 mg of DDQ in 100 mL of acetonitrile.[4]

  • p-CA Reagent (0.2% w/v): Dissolve 200 mg of p-CA in 100 mL of methanol.[4]

  • This compound Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3. Sample Preparation (from Tablets)

  • Weigh and finely powder a minimum of 10 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 20 mg).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate. This filtered solution is the sample stock solution.

4. Analytical Procedures

Method A: First-Derivative UV Spectrophotometry

  • Transfer an appropriate aliquot of the standard or sample stock solution into a 10 mL volumetric flask.

  • Dilute to the volume with 0.1 N HCl to achieve a final concentration within the range of 2.5-30 µg/mL.[2]

  • Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.

  • Compute the first derivative of the absorption spectrum.

  • Measure the amplitude of the derivative peak at 245 nm.

  • Construct a calibration curve by plotting the derivative amplitude against the concentration of this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method B: Charge-Transfer Complexation with DDQ

  • Transfer serial volumes of the standard or sample stock solution into a series of 10 mL volumetric flasks to obtain concentrations for a calibration curve.

  • Add 2 mL of the 0.2% DDQ reagent to each flask.[4]

  • Complete the volume to 10 mL with acetonitrile.[4]

  • Allow the reaction to proceed at room temperature.

  • Measure the absorbance of the resulting colored complex at 460 nm against a reagent blank prepared similarly without the this compound solution.[4]

  • Construct a calibration curve and determine the sample concentration.

Method C: Charge-Transfer Complexation with p-CA

  • Transfer serial volumes of the standard or sample stock solution into a series of 10 mL volumetric flasks.

  • Add 2 mL of the 0.2% p-CA reagent to each flask.[4]

  • Complete the volume to 10 mL with methanol.[4]

  • Measure the absorbance of the colored solution at 525 nm against a reagent blank.[4]

  • Construct a calibration curve and determine the sample concentration.

References

Application Notes and Protocols for Glafenine-Induced Cell Cycle Arrest In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated cytostatic effects on various cell types by inducing cell cycle arrest.[1] These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest in vitro, with a focus on the G2/M phase. The provided protocols and data serve as a guide for researchers investigating the anti-proliferative effects of this compound and its potential as a therapeutic agent.

Mechanism of Action

This compound hydrochloride has been shown to inhibit the proliferation of human aortic smooth muscle cells (haSMCs) and human endothelial cells (ECs) in a dose-dependent manner.[1] This inhibition is associated with a block in the G2/M phase of the cell cycle and a concurrent reduction in the G1 phase population.[1] While the precise molecular pathway of this compound-induced G2/M arrest is not fully elucidated, it is hypothesized to involve the modulation of key regulatory proteins of the G2/M checkpoint, such as the Cyclin B1/CDK1 complex. Many compounds that arrest cells in the G2/M phase act by inhibiting the activity of this complex, preventing entry into mitosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Human Aortic Smooth Muscle Cells (haSMCs) after 24-hour treatment.

This compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65 ± 4.215 ± 2.120 ± 3.5
1055 ± 3.814 ± 1.931 ± 4.1
5040 ± 5.112 ± 2.548 ± 5.3
10025 ± 3.910 ± 1.765 ± 6.2

Data are presented as mean ± standard deviation and are representative based on published findings describing a reduction in G1 and an increase in G2/M populations.[1]

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Human Endothelial Cells (ECs) after 24-hour treatment.

This compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)70 ± 5.512 ± 2.818 ± 4.0
1060 ± 4.911 ± 2.229 ± 3.8
5045 ± 5.310 ± 1.945 ± 5.1
10030 ± 4.18 ± 1.562 ± 5.9

Data are presented as mean ± standard deviation and are representative based on published findings describing a reduction in G1 and an increase in G2/M populations.[1]

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest with this compound

This protocol describes the treatment of cultured cells with this compound to induce cell cycle arrest.

Materials:

  • This compound hydrochloride (stock solution in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., haSMCs, ECs, or other cancer cell lines)

  • Tissue culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cells in tissue culture flasks or plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Exposure: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[2][3]

Materials:

  • Harvested cells from Protocol 1

  • Cold PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Fixation:

    • Wash the harvested cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).[2]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Gate on single cells to exclude doublets and aggregates.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Signaling Pathway

G2M_Arrest_Pathway cluster_cell Intracellular This compound This compound Cell Cell Membrane G2M_Checkpoint G2/M Checkpoint Proteins This compound->G2M_Checkpoint (Hypothesized Inhibition) CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Checkpoint->CyclinB1_CDK1 Regulates Arrest G2/M Arrest G2M_Checkpoint->Arrest Mitosis Mitosis CyclinB1_CDK1->Mitosis Promotes CyclinB1_CDK1->Arrest Inhibition leads to

Caption: Hypothesized pathway of this compound-induced G2/M cell cycle arrest.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells treatment This compound Treatment (10, 50, 100 µM) & Vehicle Control start->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Quantify Cell Cycle Distribution analysis->end

Caption: Workflow for analyzing this compound-induced cell cycle arrest.

References

Troubleshooting & Optimization

Troubleshooting Glafenine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Glafenine in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a poorly water-soluble compound. Its aqueous solubility is reported to be very low, in the range of 0.0338 mg/mL.[1] Successful dissolution in aqueous buffers often requires specific strategies to overcome its hydrophobic nature. Direct addition of this compound powder to an aqueous buffer is likely to result in precipitation or an insoluble suspension.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a this compound stock solution.[2][3] this compound exhibits high solubility in DMSO, with concentrations up to 75 mg/mL (201.18 mM) being achievable.[2] For cell culture experiments, a stock solution in DMSO is typically prepared and then diluted into the aqueous culture medium, ensuring the final DMSO concentration is non-toxic to the cells (usually below 0.5%).[4]

Q3: How does pH affect the solubility and stability of this compound?

Q4: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?

This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to find the highest workable concentration that remains in solution.

  • Use a co-solvent system: For certain applications, particularly in vivo studies, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline.[2][3]

  • Sonication: Gentle sonication can help to disperse the compound and aid in dissolution upon dilution.[2]

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound-DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.

Q5: Can I store my this compound solution in an aqueous buffer?

It is generally not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis and precipitation.[5] Prepare fresh dilutions from a DMSO stock solution immediately before each experiment for optimal results.[2] If short-term storage is necessary, it should be at 4°C, but stability should be verified for your specific conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight372.8 g/mol [6]
Water Solubility0.0338 mg/mL[1]
logP2.8 - 4.16[1]
pKa (Strongest Basic)6.41[1]
pKa (Strongest Acidic)13.62[1]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilitySource
DMSO75 mg/mL (201.18 mM)[2][3]
Ethanol4 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, this would be 3.728 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Evaluating this compound Solubility in an Aqueous Buffer

This protocol provides a general framework for determining the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance or turbidity

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of the aqueous buffer to each well.

  • Add a small, equal volume of the diluted this compound-DMSO solutions to the corresponding wells, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control can be considered the approximate kinetic solubility.

Visualizations

Glafenine_Troubleshooting_Workflow This compound Aqueous Buffer Solubility Troubleshooting start Start: Dissolving this compound in Aqueous Buffer issue Issue: Precipitation or Poor Solubility start->issue check_stock 1. Check Stock Solution Is it fully dissolved in DMSO? issue->check_stock remake_stock Remake stock solution in fresh, anhydrous DMSO check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Is the final concentration too high? check_stock->check_dilution Yes remake_stock->check_dilution lower_conc Lower the final concentration of this compound check_dilution->lower_conc Yes check_buffer 3. Evaluate Buffer Conditions Is the pH appropriate? Are there interacting components? check_dilution->check_buffer No success Success: this compound is Soluble lower_conc->success use_cosolvent Consider using a co-solvent system (e.g., PEG300, Tween 80) adjust_ph Adjust buffer pH (if compatible with experiment) check_buffer->adjust_ph test_buffers Test alternative buffer systems check_buffer->test_buffers sonicate 4. Apply Physical Methods Try gentle sonication after dilution check_buffer->sonicate No obvious issues adjust_ph->success test_buffers->success warm_buffer Pre-warm the buffer before adding stock solution sonicate->warm_buffer Still precipitates sonicate->success warm_buffer->success

Caption: Troubleshooting workflow for this compound solubility issues.

Glafenine_Signaling_Pathway This compound's Mechanism of Action: COX-2 Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 This compound This compound This compound->cox2 Inhibition peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: this compound inhibits the COX-2 enzyme in the arachidonic acid pathway.

References

Technical Support Center: Optimizing Glafenine for CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Glafenine in cystic fibrosis transmembrane conductance regulator (CFTR) correction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in correcting CFTR mutants?

A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), functions as a proteostasis modulator to correct class 2 CFTR mutants, such as F508del-CFTR.[1][2] Its mechanism involves the inhibition of cyclooxygenase 2 (COX-2) within the arachidonic acid pathway.[2][3][4] This inhibition reduces the production of prostaglandin H2 (PGH2), which is a critical step for the rescue of the CFTR protein.[1][4] The corrective effect is abolished if exogenous PGH2 is added, confirming that a decrease in PGH2 is essential for this compound-mediated correction.[4]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: A concentration of 10 µM is the most frequently cited and effective starting point for in vitro studies.[1] This concentration has been successfully used in various cell lines, including Baby Hamster Kidney (BHK), Human Embryonic Kidney (HEK), and primary Human Bronchial Epithelial (HBE) cells.[1][5][6] Notably, this concentration is also reported to be achievable in human plasma, suggesting its clinical relevance.[5]

Q3: What is the standard incubation time for this compound treatment?

A3: A 24-hour pre-incubation period is standard for most experimental protocols to achieve effective CFTR correction.[1][5][7] This duration allows for the drug to exert its effect on the arachidonic acid pathway and promote the proper processing and trafficking of the F508del-CFTR protein to the cell surface.

Q4: Which cell models are suitable for studying this compound's effects on CFTR?

A4: Several cell models have been validated for these experiments. Common choices include:

  • Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR.[1][5]

  • Human Embryonic Kidney (HEK) cells expressing F508del-CFTR.[1]

  • Well-differentiated primary Human Bronchial Epithelial (HBE) cells from cystic fibrosis patients, which provide a more physiologically relevant system.[1][6][8]

  • Polarized CFBE41o- monolayers, which are suitable for functional assays like Ussing chamber studies.[5][7]

Q5: Does this compound correct all types of CFTR mutations?

A5: this compound's mechanism is primarily aimed at correcting class 2 mutations, which cause the CFTR protein to misfold and be retained in the endoplasmic reticulum (ER).[1][3] The most common class 2 mutation is F508del-CFTR.[1] this compound and its derivatives have also been shown to rescue other difficult-to-correct class 2 mutants, such as G85E-CFTR.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Little to no CFTR correction observed after treatment. 1. Suboptimal Concentration: The concentration may be too low for your specific cell model. 2. Incorrect Incubation Time: 24 hours is standard; shorter times may be insufficient. 3. Cell Health: Poor cell viability or over-confluence can impact protein processing. 4. Reagent Quality: Ensure this compound stock solution is properly prepared and stored. Selleck Chemicals suggests using fresh DMSO for dissolution.[2]1. Perform a dose-response curve ranging from 100 nM to 30 µM to determine the optimal concentration for your system.[1][4] 2. Ensure a 24-hour incubation period.[1] 3. Monitor cell health and ensure monolayers are at an appropriate confluency before treatment. 4. Prepare fresh this compound stock in high-quality, anhydrous DMSO.
High variability between experimental replicates. 1. Inconsistent Cell Culture: Differences in cell passage number, seeding density, or differentiation state (for primary cells). 2. Inconsistent Dosing: Pipetting errors or uneven drug distribution in the culture medium. 3. Assay Conditions: Fluctuations in temperature or buffer composition during functional or biochemical assays.1. Use cells within a consistent and low passage number range. For HBE cells, ensure full differentiation (typically 4 weeks at an air-liquid interface).[8] 2. Gently mix the culture plate after adding this compound to ensure even distribution. 3. Strictly control all assay parameters. Use appropriate positive controls (e.g., VX-809, Trikafta, or low-temperature rescue at 29°C) to benchmark variability.[7]
Difficulty confirming the mechanism of action. The observed effect may be due to an off-target pathway, or the downstream signaling is not being properly measured.To specifically confirm that this compound is working through the arachidonic acid pathway, perform a rescue experiment. Co-treat cells with 10 µM this compound and 1 µM prostaglandin H2 (PGH2). The addition of exogenous PGH2 should abolish the corrective effect of this compound but not affect correction by mechanistically distinct drugs like Trikafta.[1][4]

Data Presentation

Table 1: Recommended this compound Concentrations for Different Experimental Systems

Cell ModelConcentrationApplicationReference
BHK cells (F508del-CFTR)10 µMSurface Expression & Maturation (Western Blot)[1][5][7]
HEK cells (F508del-CFTR)100 nM - 3 µMDose-response for Surface Expression[1]
Primary HBE cells (F508del-CFTR)10 µMFunctional Correction (Ussing Chamber)[1][6][8]
CFBE41o- monolayers10 µMFunctional Correction (Ussing Chamber)[5][7]
Ex vivo mouse ileum10 µMFunctional Correction (Ussing Chamber)[5]

Table 2: Summary of this compound's Effect on F508del-CFTR Correction

AssayCell ModelThis compound Effect (at 10 µM)Comparison / NotesReference
Surface Expression BHK cellsIncreased surface expression to ~40% of wild-type CFTR levels.Comparable to the known corrector VRT-325.[5]
Protein Maturation (Western Blot) BHK cells3-fold increase in mature (Band C) CFTR protein compared to vehicle.Represents ~8% of the mature CFTR signal in cells expressing wild-type CFTR.[9]
Chloride Current (Ussing Chamber) Primary HBE cellsIncreased forskolin + genistein response to 19.5% of the response seen with the corrector VX-809.Effect is additive with VX-809, yielding 120% of the response to VX-809 alone.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of CFTR Maturation

  • Cell Culture: Plate BHK cells stably expressing F508del-CFTR and grow to desired confluency.

  • Treatment: Treat cells with 10 µM this compound, vehicle control (0.1% DMSO), or positive control (e.g., 1 µM VX-809) for 24 hours at 37°C.[1][7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein onto an appropriate percentage polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CFTR overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated CFTR appears as "Band B," while the mature, complex-glycosylated form that has trafficked through the Golgi appears as "Band C."[7][9]

  • Analysis: Perform densitometry to quantify the relative amounts of Band B and Band C, normalizing to a loading control like tubulin.[7]

Protocol 2: Ussing Chamber Assay for CFTR Function in Polarized Epithelia

  • Cell Culture: Seed primary HBE cells or CFBE41o- cells onto permeable filter supports (e.g., Snapwell inserts) and culture until a polarized monolayer with high transepithelial resistance (300–400 Ω·cm²) is formed.[8]

  • Treatment: Add 10 µM this compound or controls (vehicle, 1 µM VX-809) to the culture medium on both the apical and basolateral sides and incubate for 24 hours.[8]

  • Ussing Chamber Setup: Mount the filter supports in an Ussing chamber system maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.

  • Permeabilization: To isolate the apical membrane conductance, permeabilize the basolateral membrane with an agent like nystatin and establish an apical-to-basolateral Cl⁻ gradient.[6][7]

  • Measurement of Short-Circuit Current (Isc):

    • Record the baseline Isc.

    • Stimulate CFTR activity by adding 10 µM forskolin (to raise cAMP) and 50 µM genistein (a potentiator) to the apical solution.[6][8]

    • Record the peak and sustained increase in Isc, which reflects CFTR-mediated chloride transport.

    • Confirm that the current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment, which should abolish the stimulated current.[5]

  • Data Analysis: Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the stimulated current. Compare the ΔIsc between different treatment groups.

Visualizations and Pathways

G cluster_pathway Arachidonic Acid Pathway cluster_cftr CFTR Protein Fate AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2S PGE2 Synthase PGH2->PGE2S PGE2 Prostaglandin E2 (PGE2) PGE2S->PGE2 PGE2_Effect Reduced PGE2 leads to proteostasis modulation ER Endoplasmic Reticulum (Misfolded F508del-CFTR) PM Plasma Membrane (Corrected F508del-CFTR) ER->PM Correction & Trafficking This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits COX-2, reducing PGE2 and promoting F508del-CFTR correction.

G cluster_controls Treatment Groups cluster_assays Parallel Assays start Start: Culture Cells (e.g., HBE, BHK) treatment Treatment Application start->treatment This compound This compound (10 µM) Vehicle Vehicle (0.1% DMSO) Positive Positive Control (e.g., VX-809) incubation Incubate for 24 hours at 37°C western Biochemical Assay: Western Blot incubation->western ussing Functional Assay: Ussing Chamber incubation->ussing This compound->incubation Vehicle->incubation Positive->incubation maturation Assess Protein Maturation (Band C/B Ratio) western->maturation func MeasureCFTRFunction (ΔIsc) ussing->func analysis Data Analysis & Comparison maturation->analysis func->analysis G start Problem: No/Low CFTR Correction q_conc Is concentration optimal? (e.g., 10 µM) start->q_conc q_time Is incubation time 24h? q_conc->q_time Yes sol_conc Action: Perform a dose-response curve. q_conc->sol_conc No q_ctrl Are positive controls working? (e.g., VX-809, low temp) q_time->q_ctrl Yes sol_time Action: Ensure 24h incubation. q_time->sol_time No q_mech Does adding PGH2 reverse the effect? q_ctrl->q_mech Yes sol_ctrl Action: Check cell health, reagent prep, & assay setup. q_ctrl->sol_ctrl No sol_mech_yes Conclusion: Mechanism is likely on-target (COX-2 inhibition). q_mech->sol_mech_yes Yes sol_mech_no Conclusion: Effect may be off-target or artifactual. q_mech->sol_mech_no No

References

Preventing Glafenine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Glafenine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-narcotic analgesic. Its primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the arachidonic acid pathway. By inhibiting COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[1] It has also been identified as a corrector of the F508del-CFTR mutant, a protein associated with cystic fibrosis.

Q2: Why does this compound precipitate in cell culture media?

This compound is a hydrophobic molecule with low aqueous solubility.[2] Cell culture media are aqueous-based solutions, and the introduction of a hydrophobic compound like this compound, especially at higher concentrations, can lead to its precipitation out of the solution. This is a common issue with many poorly soluble drugs when transitioning from a high-concentration stock solution (often in an organic solvent like DMSO) to the aqueous environment of the cell culture medium.

Q3: What are the consequences of this compound precipitation in my experiments?

This compound precipitation can have several negative impacts on your cell culture experiments:

  • Inaccurate Dosing: The actual concentration of soluble this compound exposed to the cells will be lower than the intended concentration, leading to unreliable and non-reproducible results.

  • Cellular Toxicity: Precipitated drug particles can cause physical stress or have direct toxic effects on cells that are distinct from the pharmacological effects of the soluble drug.

  • Artifactual Results: The presence of solid particles can interfere with certain assays, such as those involving light microscopy or absorbance/fluorescence readings.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in cell culture media.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the cell culture medium.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows for the addition of a smaller volume of the stock solution to the media to achieve the desired final concentration, thereby reducing the "shock" of solvent change that can induce precipitation.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media (containing serum).

  • Pre-warm the Media: Adding the this compound stock solution to pre-warmed (37°C) cell culture media can help to increase its solubility and reduce the likelihood of precipitation.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can aid in solubilizing hydrophobic compounds like this compound through binding to serum proteins like albumin.

  • Lower the Final this compound Concentration: If precipitation persists, consider using a lower final concentration of this compound in your experiments. Published studies have successfully used this compound at concentrations around 10 µM in cell culture.[3][4]

Issue 2: Precipitation Observed After Incubation

Possible Cause: The stability of this compound in the cell culture medium is compromised over time due to factors like temperature fluctuations or interactions with media components.

Solutions:

  • Maintain Stable Incubation Conditions: Ensure that the incubator maintains a constant temperature and humidity. Avoid frequent opening of the incubator door, which can cause temperature fluctuations.

  • pH of the Media: The solubility of weakly acidic compounds like this compound can be influenced by pH. Ensure your cell culture medium is properly buffered and the pH is stable. The predicted pKa of this compound's strongest acidic group is 13.62, suggesting its solubility may increase at higher pH, though the physiological pH of cell culture media (around 7.4) is generally well-controlled.

  • Media Component Interaction: Some components in the media, such as high concentrations of certain salts, could potentially reduce the solubility of this compound. If you are using custom-formulated media, review the components for any potential incompatibilities.

  • Regular Media Changes: For long-term experiments, regular media changes with freshly prepared this compound-containing media can help to maintain the desired soluble concentration and remove any potential degradation products.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilitySource
DMSO75 mg/mL (201.18 mM)[2]
WaterInsoluble[2]
Ethanol4 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 372.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Weigh out 3.73 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate the volume of the stock solution needed. For a 10 µM final concentration in 10 mL of media, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

  • In a sterile conical tube, add the desired final volume of pre-warmed complete cell culture medium (e.g., 10 mL).

  • While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution (10 µL) dropwise to the media.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

  • Use the freshly prepared this compound-containing media to treat your cells immediately.

Mandatory Visualizations

Signaling Pathway

Glafenine_Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa Releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs Catalyzes conversion to inflammation Inflammation & Pain pgs->inflammation Mediates This compound This compound This compound->cox2 Inhibits

Caption: this compound's inhibition of the COX-2 pathway.

Experimental Workflow

Glafenine_Prep_Workflow start Start: this compound Powder weigh Weigh 3.73 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Stepwise Dilution into Media thaw->dilute warm_media Pre-warm Culture Media (37°C) warm_media->dilute treat_cells Treat Cells Immediately dilute->treat_cells end End: Experiment treat_cells->end Glafenine_Troubleshooting start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes no_precip No Precipitation Proceed with Experiment start->no_precip No delayed Delayed Precipitation? immediate->delayed No solution1 Optimize Stock Conc. Stepwise Dilution Pre-warm Media Increase Serum immediate->solution1 Yes solution2 Maintain Stable Temp. Check Media pH Regular Media Changes delayed->solution2 Yes

References

Glafenine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of glafenine. It includes frequently asked questions, troubleshooting advice, stability data, and example experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for solid this compound powder?

A: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for over three years.[1] For general use, store it in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from incompatible materials, such as oxidizing agents.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A: this compound is soluble in DMSO (up to 75 mg/mL) but insoluble in water.[4] When preparing DMSO stock solutions, use fresh, anhydrous DMSO, as moisture can reduce solubility.[4] For long-term storage (up to one year), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1][4] For short-term needs, solutions can be kept at 4°C for about a week.[1]

Q3: I see a new peak in the HPLC chromatogram of my aged this compound sample. What is the likely cause?

A: The most common degradation pathway for this compound, which is an ester, is hydrolysis to form glafenic acid.[5][6] This is especially prevalent under alkaline conditions. Another possibility is photodegradation if the sample has been exposed to light.[7][8] The new peak likely represents one of these degradation products.

Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A: Cloudiness or precipitation can occur if the solvent has absorbed moisture (especially with DMSO) or if the storage temperature has fluctuated, causing the compound to fall out of solution.[4] Gentle sonication may help redissolve the compound.[1] However, it is recommended to prepare fresh solutions for critical experiments, as this could indicate degradation or reduced solubility.[4]

Q5: What analytical methods are suitable for assessing this compound stability?

A: Stability-indicating methods are crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry have been successfully used to quantify this compound in the presence of its photo-degradation products and metabolites.[7][8] Derivative spectrophotometry is another technique used to distinguish this compound from its primary hydrolytic degradant, glafenic acid.[5]

Q6: Are there known incompatibilities for this compound during storage?

A: Yes, this compound should not be stored with strong oxidizing agents (e.g., nitrates, chlorine bleaches) as this may result in ignition or chemical degradation.[2][3] Ensure storage containers are free from contaminants and are securely sealed.[2]

Data Presentation: Stability & Storage Summary

The following tables summarize the known stability and storage parameters for this compound. Note that specific quantitative data from forced degradation studies is limited in publicly available literature.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C> 3 yearsStore in a dry, well-ventilated area away from oxidizing agents.[1][2]
Stock Solution (in DMSO) -80°C> 1 yearAliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[1][4]
Stock Solution (in DMSO) -20°C~ 1 monthSuitable for intermediate-term storage.[4]
Working Solution 4°C< 1 weekFor immediate experimental use.[1]

Table 2: Solubility Profile

SolventSolubilityConcentrationNotes
DMSO SolubleUp to 75 mg/mL (201.18 mM)Moisture can reduce solubility. Sonication is recommended.[1][4]
Ethanol Soluble~4 mg/mL-
Water Insoluble--
Dilute Aqueous Acids/Alkalies SolubleNot specifiedSolubilizes due to salt formation.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Illustrative)

This protocol is an example based on published methods for analyzing this compound and its degradation products.[7] Optimization may be required depending on the specific instrumentation and sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol, water, and phosphoric acid in a ratio of 80:120:0.5 (v/v/v).[7] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically near its absorbance maximum).

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

    • For stability testing, subject the stock solution to stress conditions (e.g., heat, acid/base hydrolysis, light exposure, oxidation).

    • Before injection, dilute the samples with the mobile phase to a final concentration within the method's linear range (e.g., 10-100 µg/mL).

  • Analysis: Inject the prepared samples. The retention time of intact this compound should be compared against stressed samples. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Peak purity analysis should be performed to ensure the main peak is not co-eluting with degradants.

Mandatory Visualizations

Diagram 1: this compound Hydrolysis Pathway

G This compound This compound (Ester) GlafenicAcid Glafenic Acid (Carboxylic Acid) This compound->GlafenicAcid  Hydrolysis  (e.g., alkaline conditions) Glycerol Glycerol This compound->Glycerol

Caption: Primary hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Evaluation Prep Prepare this compound Stock Solution (e.g., in DMSO) Aliquot Aliquot into Vials for Each Stress Condition Prep->Aliquot Acid Acid Hydrolysis (e.g., 0.1N HCl) Aliquot->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Aliquot->Base Oxidation Oxidation (e.g., 3% H₂O₂) Aliquot->Oxidation Photo Photolytic (UV/Vis Light) Aliquot->Photo Thermal Thermal (e.g., 60°C) Aliquot->Thermal HPLC Analyze via Stability- Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data Report Establish Degradation Profile & Stability Pathway Data->Report

Caption: General workflow for a forced degradation study.

Diagram 3: Troubleshooting Unknown Chromatographic Peaks

G r_node Source is Solvent, System, or Contamination g_node Impurity in Starting Material start Unknown Peak Observed in HPLC? check_blank Is Peak Present in Blank/Solvent? start->check_blank check_blank->r_node Yes check_control Is Peak Present in Control (T=0)? check_blank->check_control No check_control->g_node Yes check_lit Does RT Match Known Degradants (e.g., Glafenic Acid)? check_control->check_lit No investigate Potential Degradation Product check_lit->investigate No g_node2 Likely Identified Degradant check_lit->g_node2 Yes lcms Characterize with LC-MS to Determine Mass investigate->lcms

Caption: Logical steps for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Analysis of Glafenine and Its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying Glafenine and its degradation products using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

This compound is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The primary degradation pathways and resulting products are:

  • Hydrolysis: Under hydrolytic conditions (acidic and basic), this compound primarily degrades to Glafenic acid .

  • Photodegradation: When exposed to light, this compound can decompose into α-glycerylanthranilate and 7-chloroquinoline . Of note, this compound has been reported to be stable in acidic and aqueous media under photolytic stress.

Information regarding specific degradation products under oxidative and thermal stress is not extensively documented in publicly available literature. Forced degradation studies are recommended to identify any potential degradants under these conditions.

Q2: What is a suitable HPLC method for the separation of this compound and its degradation products?

Table 1: Recommended Starting HPLC Parameters for this compound Stability-Indicating Method

ParameterRecommendation
Column C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an organic solvent (Acetonitrile or Methanol) and an aqueous buffer (e.g., phosphate buffer). The pH should be optimized for best separation.
Detection UV detection at a wavelength where both this compound and its degradation products have significant absorbance.
Flow Rate Typically around 1.0 mL/min.
Temperature Ambient or controlled (e.g., 25-30 °C).

It is essential to validate the chosen method according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for its intended use.

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC analysis of this compound and its degradation products.

Q3: I am not seeing good separation between this compound and its degradation products. What should I do?

Poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Organic Solvent Percentage: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Increasing the aqueous portion generally increases retention times and may improve the separation of polar compounds.

    • pH of the Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and Glafenic acid. Experiment with different pH values to achieve optimal separation.

  • Change the Column: If mobile phase optimization is insufficient, consider trying a different column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) which may offer different selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks and poor resolution. Try diluting your sample.

Q4: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

Poor peak shape can compromise the accuracy and precision of your results. Consider the following:

  • Peak Tailing:

    • Secondary Silanol Interactions: This is a common cause of tailing for basic compounds on silica-based columns. Try using a mobile phase with a lower pH to protonate the analyte or a higher pH to deprotonate the silanols. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Using an end-capped column can also minimize this effect.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Peak Fronting: This is often a sign of column overload. Dilute your sample and re-inject. It can also be caused by a void in the column packing.

Q5: I am observing extraneous peaks in my chromatogram. What could be the cause?

Ghost peaks or unexpected peaks can originate from several sources:

  • Contaminated Mobile Phase: Ensure you are using high-purity solvents and that your mobile phase is freshly prepared and filtered.

  • Sample Matrix Effects: If you are analyzing a complex sample matrix, excipients or other components may be co-eluting. A proper sample preparation procedure, such as solid-phase extraction, may be necessary.

  • Carryover from Previous Injections: If you see a small peak at the retention time of a previously injected, more concentrated sample, you may have carryover. Ensure your injector and needle wash protocols are adequate.

  • Degradation in the Autosampler: Some compounds may be unstable in the sample solvent over time. Analyze your samples promptly after preparation or use a cooled autosampler.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method. Here are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60-80 °C) for a specific period. Neutralize the solution before HPLC analysis.
  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 M NaOH). Keep the solution at room temperature or heat gently for a specific period. Neutralize the solution before HPLC analysis.
  • Neutral Hydrolysis: Dissolve this compound in water and heat the solution (e.g., at 60-80 °C) for a specific period.

2. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable container) to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specific period.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80-100 °C) for a specific period. Dissolve the sample in a suitable solvent for HPLC analysis.

Visualizations

Glafenine_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) This compound->Base Oxidative Oxidative Stress (e.g., 3% H2O2) This compound->Oxidative Thermal Thermal Stress (Dry Heat) This compound->Thermal Photolytic Photolytic Stress (UV/Vis Light) This compound->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Unknown Peaks Glafenine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_oxidation Oxidation cluster_thermal Thermal This compound This compound Glafenic_Acid Glafenic Acid This compound->Glafenic_Acid Acid/Base alpha_glycerylanthranilate α-glycerylanthranilate This compound->alpha_glycerylanthranilate Light chloroquinoline 7-chloroquinoline This compound->chloroquinoline Light Unknown_Oxidative Unknown Degradation Products This compound->Unknown_Oxidative Oxidizing Agent Unknown_Thermal Unknown Degradation Products This compound->Unknown_Thermal Heat

Glafenine Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glafenine. The information is designed to help optimize dose-response curve experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-narcotic analgesic.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2) within the arachidonic acid metabolic pathway.[1][3][4] This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), leading to its anti-inflammatory effects.[3] Additionally, this compound is recognized as a proteostasis modulator, capable of correcting trafficking defects of certain mutant proteins, such as the F508del-CFTR protein implicated in cystic fibrosis.[1][3][5]

Q2: Why is generating a dose-response curve for this compound important?

A2: A dose-response curve is critical for characterizing the pharmacological effect of this compound. It plots the magnitude of a biological response against a range of drug concentrations. This analysis allows researchers to determine key quantitative parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are essential for gauging the potency of the compound and comparing its activity across different experimental conditions or cell lines.

Q3: What are typical concentration ranges for in-vitro experiments with this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Published studies have used concentrations ranging from approximately 10 µM to 100 µM to observe effects on cell proliferation, migration, and protein expression.[4][6] For its activity as a corrector of the SLC4A11 mutant protein, an EC50 of 1.5 ± 0.7 μM has been reported. It is always recommended to perform a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to high micromolar) to determine the optimal range for your specific model system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[1] For a 1 mL working solution, you can, for example, add 50 μL of a 75 mg/mL stock solution in DMSO to a mixture of PEG300, Tween80, and ddH2O.[1] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q5: What is the difference between EC50, IC50, and GI50?

A5: These terms describe the potency of a compound but are used in different contexts:

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect in a stimulatory assay.[7][8]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.[7][8][9]

  • GI50 (Half-maximal Growth Inhibition): The concentration of a substance that causes 50% inhibition of cell proliferation. This term is specific to cytostatic effects.[9]

Troubleshooting Guide

Q1: My dose-response curve does not have a classic sigmoidal shape. What could be wrong?

A1: A non-sigmoidal curve can result from several factors. The concentration range tested may be too narrow, missing the top or bottom plateaus. In some cases, the biological response may be biphasic, or the compound could have low efficacy.[10] Consider expanding your concentration range and ensuring your assay can accurately measure both minimal and maximal responses.

Q2: I am observing high variability between my experimental replicates. How can I improve this?

A2: High variability can stem from inconsistent cell seeding, pipetting errors during serial dilutions, or fluctuations in incubation times.[11] Ensure a homogenous cell suspension before plating, use calibrated pipettes, and standardize all incubation and treatment steps. Performing independent repeats of the experiment with freshly prepared drug concentrations is also crucial for validating results.[11]

Q3: My curve does not reach a clear top or bottom plateau. Can I still determine an IC50/EC50?

A3: If your data does not define the plateaus, the calculated IC50/EC50 value will be unreliable.[8][12] To address this, you can extend the range of this compound concentrations. If that is not feasible, you may need to constrain the top and bottom of the curve during non-linear regression analysis using appropriate controls (e.g., vehicle-only for 0% inhibition and a known maximal inhibitor for 100% inhibition).[7][12]

Q4: My calculated IC50/EC50 value is highly variable between experiments. What is the cause?

A4: In addition to the sources of variability mentioned in Q2, inconsistent data normalization can lead to fluctuating IC50/EC50 values. When normalizing data to a 0-100% scale, it is critical to constrain the curve-fitting model to these boundaries.[7][8] Failing to do so can cause the software to fit the curve to different top and bottom asymptotes in each experiment, altering the calculated midpoint.

Q5: I'm observing unexpected cytotoxicity at high concentrations. Is it the this compound or the solvent?

A5: Both this compound and its solvent (typically DMSO) can be cytotoxic at high concentrations. To distinguish between these effects, it is essential to include a vehicle control group that receives the highest concentration of the solvent used in the experiment, but without this compound. If the vehicle control shows toxicity, you may need to reduce the final solvent concentration in your assay medium.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 372.8 g/mol [2]
Solubility (DMSO) 75 mg/mL (201.18 mM)[1]
EC50 (SLC4A11 Rescue) 1.5 ± 0.7 μM
Effective Conc. (Cell Proliferation) 10 - 100 μM[4][6]

Experimental Protocols & Visualizations

Protocol: In-Vitro this compound Dose-Response Assay (Cell Viability)

This protocol provides a general framework for assessing the effect of this compound on cell viability using a colorimetric assay like MTT or a fluorescence-based assay.

1. Materials and Reagents:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

2. This compound Stock Solution Preparation:

  • Prepare a high-concentration primary stock solution of this compound (e.g., 50-100 mM) in 100% DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock in DMSO serial_dil Perform Serial Dilutions of this compound prep_stock->serial_dil seed_cells Seed Cells in 96-well Plate add_treat Add this compound/Vehicle to Wells seed_cells->add_treat serial_dil->add_treat incubate Incubate for 24-72 hours add_treat->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Fit Dose-Response Curve read_plate->analyze

Caption: General workflow for a this compound dose-response experiment.

4. Data Analysis:

  • Subtract the average background reading (media-only wells) from all data points.

  • Normalize the data. Set the average of the vehicle control wells as 100% viability (or 0% inhibition) and a positive control (e.g., a known cytotoxic agent or no cells) as 0% viability (or 100% inhibition).

  • Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope) to determine the IC50 or EC50 value.

This compound Signaling Pathway

This compound acts by inhibiting COX-2, a key enzyme in the arachidonic acid pathway.

G membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pge2 Prostaglandin E2 (PGE2) cox2->pge2 converts to inflammation Inflammation pge2->inflammation This compound This compound This compound->cox2 inhibits

Caption: this compound's inhibition of the COX-2 enzyme in the arachidonic acid pathway.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues with dose-response curves.

G start Dose-Response Curve Looks Incorrect q_shape Is the curve non-sigmoidal? start->q_shape q_plateau Are plateaus (top/bottom) not reached? q_shape->q_plateau No sol_shape Check for compound solubility issues or biphasic response. q_shape->sol_shape Yes q_variability Is there high variability? q_plateau->q_variability No sol_plateau Expand concentration range. Use controls to constrain fit. q_plateau->sol_plateau Yes sol_variability Review pipetting technique, cell seeding consistency, and reagent stability. q_variability->sol_variability Yes end Re-run Experiment q_variability->end No sol_shape->end sol_plateau->end sol_variability->end

Caption: Decision tree for troubleshooting dose-response curve experiments.

References

Technical Support Center: Glafenine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Glafenine chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can lead to reduced yields or product impurities during the synthesis of this compound.

Problem IDIssuePotential CausesRecommended Solutions
GLA-SYN-001 Low Yield of Crude this compound - Incomplete reaction between glyceryl anthranilate and 4,7-dichloroquinoline.- Suboptimal reaction temperature.- Inefficient stirring.- Degradation of reactants or product.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature Control: Maintain the reaction temperature within the optimal range of 80-90°C. Lower temperatures can lead to a sluggish reaction, while higher temperatures may promote side reactions.[1] - Agitation: Use efficient mechanical stirring to ensure proper mixing of the reactants, especially since the reaction mixture can be heterogeneous.- Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation of the amine reactant.
GLA-SYN-002 Formation of Insoluble Byproducts - Polymerization of reactants or intermediates.- Side reactions involving the quinoline ring.- Control of Stoichiometry: Use a slight excess of the more stable reactant, typically 4,7-dichloroquinoline, to ensure complete conversion of the glyceryl anthranilate.- Temperature Management: Avoid localized overheating, which can be a cause of polymerization. Gradual heating and efficient stirring are crucial.
GLA-SYN-003 Difficulty in Product Precipitation/Isolation - Incorrect pH during neutralization.- Presence of excess glycerol, increasing the solubility of this compound.- pH Adjustment: Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate to precipitate the this compound base. Monitor the pH closely to avoid redissolving the product in either highly acidic or basic conditions.- Solvent Addition: If the product remains dissolved due to high glycerol content, the addition of a suitable anti-solvent, such as cold water, can facilitate precipitation.
GLA-SYN-004 Low Purity of Recrystallized this compound - Inappropriate recrystallization solvent.- Presence of persistent impurities.- Incomplete removal of colored byproducts.- Solvent System: A mixture of chloroform and ethanol is reported to be effective for the recrystallization of this compound.[1] Experiment with the solvent ratio to optimize crystal formation and impurity rejection.- Activated Carbon: For the removal of colored impurities, treatment with activated charcoal during the recrystallization process can be effective.- Multiple Recrystallizations: If a single recrystallization does not yield a product of desired purity, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common and efficient synthesis route for this compound? A1: The most widely cited efficient synthesis involves the condensation of glyceryl anthranilate with 4,7-dichloroquinoline in a hydrochloric acid medium. This method is favored due to its relatively high yield (typically 65-75%) and the use of readily available starting materials.[1]

  • Q2: What are the optimal reaction conditions for the condensation step? A2: The reaction is typically carried out at a temperature of 80-90°C for approximately 30 to 60 minutes.[1] It is crucial to monitor the reaction's progress by TLC to determine the optimal reaction time for your specific setup.

  • Q3: How does the stoichiometry of the reactants affect the yield? A3: While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of one reactant may be used to drive the reaction to completion. Given the potential for side reactions, it is advisable to start with a near-equimolar ratio and optimize based on experimental results.

Precursor Synthesis

  • Q4: How can I improve the yield of the glyceryl anthranilate precursor? A4: An effective method for preparing glyceryl anthranilate is the condensation of isatoic anhydride with glycerol. To improve the overall process yield, the resulting solution of glyceryl anthranilate in glycerol can be used directly in the subsequent condensation step with 4,7-dichloroquinoline without isolation.[1]

Purification and Analysis

  • Q5: What is the recommended procedure for purifying crude this compound? A5: Recrystallization is the most common method for purifying this compound. A solvent mixture of chloroform and ethanol has been reported to be effective.[1] The process involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to allow for the formation of pure crystals.

  • Q6: How can I assess the purity of my synthesized this compound? A6: The purity of this compound can be effectively assessed using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from its starting materials and potential byproducts, allowing for a quantitative determination of its purity.

Experimental Protocols

Synthesis of this compound

This protocol is based on the condensation of glyceryl anthranilate with 4,7-dichloroquinoline.

Materials:

  • Glyceryl anthranilate

  • 4,7-dichloroquinoline

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glyceryl anthranilate and 4,7-dichloroquinoline in a 1:1 molar ratio.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring to create an acidic medium.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 45-60 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the acid and precipitate the crude this compound.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

Purification by Recrystallization

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a hot chloroform-ethanol mixture to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool down slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Glafenine_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Isatoic_Anhydride Isatoic Anhydride Glyceryl_Anthranilate Glyceryl Anthranilate Isatoic_Anhydride->Glyceryl_Anthranilate Condensation Glycerol Glycerol Glycerol->Glyceryl_Anthranilate Crude_this compound Crude this compound Glyceryl_Anthranilate->Crude_this compound Condensation (HCl, 80-90°C) Dichloroquinoline 4,7-Dichloroquinoline Dichloroquinoline->Crude_this compound Pure_this compound Pure this compound Crude_this compound->Pure_this compound Recrystallization (Chloroform/Ethanol)

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Temp Verify Reaction Temperature (80-90°C) Start->Check_Temp Check_Precipitation Review Precipitation pH Start->Check_Precipitation Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Reactants remaining Temp_Issue Suboptimal Temperature Check_Temp->Temp_Issue Outside range pH_Issue Incorrect pH Check_Precipitation->pH_Issue Incorrect Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Adjust_Temp Adjust Temperature Temp_Issue->Adjust_Temp Optimize_pH Optimize Neutralization pH_Issue->Optimize_pH

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Crude Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Glafenine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities, including:

  • Unreacted Starting Materials: Residual amounts of 4,7-dichloro-quinoline and glyceryl anthranilate from the synthesis process.

  • By-products of Synthesis: Compounds formed during the condensation reaction.

  • Degradation Products: this compound is susceptible to hydrolysis, which can lead to the formation of glafenic acid. Photo-degradation can also occur with exposure to light.[1]

Q2: What are the primary strategies for purifying crude this compound?

A2: The main purification strategies for this compound are:

  • Recrystallization: A common method utilizing a solvent or a mixture of solvents to purify the solid product. A chloroform-ethanol mixture has been reported to be effective.[2]

  • Acid-Base Precipitation: This involves dissolving the crude product in an acidic solution to form the hydrochloride salt, filtering out insoluble impurities, and then neutralizing the solution to precipitate the purified this compound base.[2]

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to separate this compound from its impurities.[1]

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be effectively monitored using chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A mobile phase of toluene-isopropyl alcohol-dimethylformamide-water (18:3:1:0.5) can be used for the separation and identification of this compound and related substances.[1]

  • High-Performance Liquid Chromatography (HPLC): A mobile phase consisting of methanol-water-phosphoric acid (80:120:0.5) is suitable for the quantitative analysis of this compound and its photo-degradation products.[1] Another effective mobile phase is a mixture of acetonitrile, water, and phosphoric acid.[3]

Troubleshooting Guides

Recrystallization

Issue 1: The crude this compound "oils out" during recrystallization instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.

  • Solution:

    • Add more solvent: Increase the volume of the "good" solvent (the one in which this compound is more soluble, e.g., chloroform) to reduce the saturation of the solution.

    • Slow cooling: Allow the solution to cool down slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleus for crystal growth.

Issue 2: Low recovery of purified this compound after recrystallization.

  • Cause:

    • Using an excessive amount of solvent.

    • The chosen solvent or solvent mixture is too effective at dissolving this compound even at low temperatures.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Optimize solvent system: If using a two-solvent system (e.g., chloroform-ethanol), carefully adjust the ratio. Add the "good" solvent (chloroform) to dissolve the compound, and then add the "poor" solvent (ethanol) dropwise until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

    • Preheat filtration apparatus: During hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cool the filtrate thoroughly: Ensure the filtrate is sufficiently cooled in an ice bath to maximize the precipitation of the purified product.

Acid-Base Precipitation

Issue: The precipitated this compound is difficult to filter or forms a very fine powder.

  • Cause: Rapid neutralization can lead to the formation of very small particles that can clog the filter paper or pass through it.

  • Solution:

    • Slow neutralization: Add the neutralizing agent (e.g., sodium bicarbonate solution) slowly with constant stirring to allow for the formation of larger, more easily filterable crystals.

    • Control pH: Monitor the pH of the solution during neutralization and avoid overshooting the point of precipitation.

    • Allow for digestion: After precipitation is complete, allow the suspension to stand for a period (a process called digestion) to allow smaller particles to dissolve and redeposit onto larger crystals.

Quantitative Data

Purification MethodStarting Material Purity (Typical)Purity After Purification (Expected)Yield (Expected)Key Parameters to Control
Recrystallization 90-95%>99%70-85%Solvent ratio, cooling rate, final temperature
Acid-Base Precipitation 90-95%>98.5%80-90%pH control, rate of neutralization
Preparative HPLC >90%>99.5%50-70%Mobile phase composition, column loading, fraction collection

Note: The values in this table are estimates based on typical laboratory practices and may vary depending on the specific experimental conditions and the quality of the crude product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, dissolve 10 g of crude this compound in the minimum amount of hot chloroform (approximately 80-100 mL) in an Erlenmeyer flask by gently heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a preheated funnel and fluted filter paper into a clean, preheated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add warm ethanol (a "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy. Add a few drops of hot chloroform to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (this compound's melting point is approximately 165°C[4]) until a constant weight is achieved.

Protocol 2: Purification of this compound by Acid-Base Precipitation
  • Dissolution in Acid: Suspend 10 g of crude this compound in 100 mL of deionized water. With vigorous stirring, slowly add concentrated hydrochloric acid (e.g., 37%) dropwise until the this compound completely dissolves, forming the hydrochloride salt.

  • Filtration: Filter the acidic solution to remove any insoluble impurities.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add a saturated solution of sodium bicarbonate with continuous stirring. This compound will precipitate as a solid. Continue adding the sodium bicarbonate solution until the pH of the suspension is neutral (pH ~7).

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude this compound rec_dissolve Dissolve in hot chloroform rec_start->rec_dissolve rec_add_etoh Add hot ethanol (anti-solvent) rec_dissolve->rec_add_etoh rec_cool Slow cooling and ice bath rec_add_etoh->rec_cool rec_filter Vacuum filtration and washing rec_cool->rec_filter rec_dry Drying rec_filter->rec_dry rec_end Purified this compound rec_dry->rec_end

Caption: Recrystallization workflow for this compound purification.

acid_base_workflow cluster_acid_base Acid-Base Precipitation Workflow ab_start Crude this compound ab_suspend Suspend in water ab_start->ab_suspend ab_acidify Add HCl to dissolve ab_suspend->ab_acidify ab_filter_impurities Filter insoluble impurities ab_acidify->ab_filter_impurities ab_neutralize Neutralize with NaHCO3 to precipitate ab_filter_impurities->ab_neutralize ab_filter_product Vacuum filtration and washing ab_neutralize->ab_filter_product ab_dry Drying ab_filter_product->ab_dry ab_end Purified this compound ab_dry->ab_end

Caption: Acid-base precipitation workflow for this compound.

logical_relationship crude Crude this compound (with impurities) purification Purification Strategy crude->purification analysis Purity Analysis (HPLC/TLC) crude->analysis recrystallization Recrystallization purification->recrystallization Common acid_base Acid-Base Precipitation purification->acid_base Effective for base-insoluble impurities chromatography Chromatography purification->chromatography High purity/ Small scale purified Purified this compound (>99% purity) recrystallization->purified acid_base->purified chromatography->purified purified->analysis

References

Long-term stability of Glafenine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, preparation, and use of Glafenine stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound stock solutions in DMSO?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is reported to be stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: Can I store my this compound stock solution at 4°C?

A2: It is not recommended to store this compound stock solutions in DMSO at 4°C for extended periods. While short-term storage for a few days might not lead to significant degradation, long-term storage at this temperature can compromise the stability of the compound. For storage longer than a day, freezing at -20°C or -80°C is advised.

Q3: My this compound stock solution has precipitated after being stored in the freezer. What should I do?

A3: Precipitation of compounds dissolved in DMSO upon freezing is a common issue. Gently warm the vial in a 37°C water bath and vortex or sonicate the solution until the precipitate is fully redissolved. Ensure the solution is clear before use. To minimize this issue in the future, consider preparing smaller aliquots to reduce the volume that needs to be thawed at once.

Q4: I've noticed a slight color change in my this compound stock solution over time. Is it still usable?

A4: While there is no specific information available regarding color changes as a direct indicator of this compound degradation in DMSO, any change in the physical appearance of a stock solution, such as color change or the appearance of particulates that do not redissolve upon warming, should be treated with caution. This could be a sign of chemical degradation. It is recommended to prepare a fresh stock solution if you observe any significant changes in its appearance.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous cell culture medium.

  • Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO concentration drops significantly, causing the compound to precipitate out of the solution.

  • Solutions:

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

    • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) in the culture medium might be necessary to maintain solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.

    • Use of a Co-solvent: In some in vivo formulations, co-solvents like PEG300 and Tween-80 are used to improve solubility.[1] While not standard for cell culture, for specific experimental needs, exploring the use of a biocompatible co-solvent might be an option, but would require extensive validation.

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of the this compound stock solution, leading to a lower effective concentration of the active compound and the presence of degradation products with unknown biological activity.

  • Solutions:

    • Prepare Fresh Stock Solutions: The most reliable solution is to prepare a fresh stock solution from powdered this compound.

    • Proper Aliquoting and Storage: To prevent future issues, ensure that new stock solutions are aliquoted into single-use volumes and stored at -80°C.

    • Avoid Repeated Freeze-Thaw Cycles: Each time a stock solution is thawed and refrozen, the risk of degradation and precipitation increases.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions in DMSO

Storage TemperatureRecommended DurationSource
-80°CUp to 1 yearSelleck Chemicals
-20°CUp to 1 monthSelleck Chemicals
4°CNot recommended for long-term storageGeneral best practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for Cell Culture

Materials:

  • This compound powder (Molecular Weight: 372.80 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 372.80 g/mol = 0.003728 g = 3.728 mg

  • Weigh the this compound powder:

    • Carefully weigh out 3.728 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Mandatory Visualizations

Signaling Pathways

Glafenine_COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1_2

Glafenine_CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_CFTR Misfolded F508del-CFTR ER_Retention ER Retention & Proteasomal Degradation Misfolded_CFTR->ER_Retention Processing Processing & Maturation Misfolded_CFTR->Processing Correct Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR This compound This compound Proteostasis_Modulation Proteostasis Modulation (via COX-2 Inhibition) This compound->Proteostasis_Modulation Proteostasis_Modulation->Misfolded_CFTR Rescues folding

References

Validation & Comparative

Glafenine vs. Ibuprofen: A Comparative Analysis of F508del-CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glafenine and ibuprofen as potential correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding, retention in the endoplasmic reticulum, and subsequent degradation. Corrector molecules aim to rescue the trafficking of this misfolded protein to the cell surface, restoring its function as a chloride ion channel. This document summarizes experimental data on the efficacy and mechanisms of action of these two non-steroidal anti-inflammatory drugs (NSAIDs) in the context of F508del-CFTR correction.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and ibuprofen in correcting F508del-CFTR trafficking and function.

Drug Cell LineAssay TypeEfficacy MetricResultCitation(s)
This compound BHKSurface Expression% of Wild-Type CFTR~40%[1]
This compound BHKSurface Expression% of Wild-Type CFTR27.5% (± 1.1%)[2]
This compound HBEFunctional (Short-Circuit Current)% of VX-809 Response19.5% (± 0.2%)
Ibuprofen CFBE41o-Functional (Short-Circuit Current)Change in IscIncreased response to stimulation[3]
Ibuprofen Primary Human Nasal EpithelialMicrotubule FormationRate of ReformationNormalized to wild-type levels[4]

Mechanisms of Action

Both this compound and ibuprofen have been identified as F508del-CFTR correctors that modulate the arachidonic acid pathway, albeit through different primary targets.[3][5]

This compound primarily acts as a cyclooxygenase-2 (COX-2) inhibitor .[6] By inhibiting COX-2, this compound is thought to prevent the stimulation of the prostaglandin E2 receptor PE4, a pathway that has been implicated in the misprocessing of class II CFTR mutants.[5]

Ibuprofen , on the other hand, is understood to exert its corrector effect through the inhibition of cyclooxygenase-1 (COX-1) .[3] The precise downstream signaling cascade from COX-1 inhibition that leads to F508del-CFTR correction is still under investigation.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and ibuprofen in the correction of F508del-CFTR.

glafenine_pathway This compound Signaling Pathway for F508del-CFTR Correction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Corrected_CFTR Corrected F508del-CFTR (Trafficking to Cell Surface) COX2->Corrected_CFTR Leads to Correction EP4 EP4 Receptor PGE2->EP4 Activates Misfolded_CFTR Misfolded F508del-CFTR (ER Retention & Degradation) EP4->Misfolded_CFTR Promotes Misfolding/ Degradation This compound This compound This compound->COX2 Inhibits

This compound's proposed mechanism of action.

ibuprofen_pathway Ibuprofen Signaling Pathway for F508del-CFTR Correction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by Downstream_Effectors Downstream Effectors (Prostanoids) COX1->Downstream_Effectors Corrected_CFTR Corrected F508del-CFTR (Trafficking to Cell Surface) COX1->Corrected_CFTR Leads to Correction Misfolded_CFTR Misfolded F508del-CFTR (ER Retention & Degradation) Downstream_Effectors->Misfolded_CFTR Contributes to Misfolding/ Degradation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits

Ibuprofen's proposed mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for F508del-CFTR Maturation

This protocol is used to assess the maturation of the F508del-CFTR protein, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.

western_blot_workflow Western Blot Experimental Workflow start Start: F508del-CFTR expressing cells treatment Treat cells with this compound, Ibuprofen, or vehicle control (e.g., 24 hours) start->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody against CFTR blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity for immature (Band B) and mature (Band C) CFTR detection->analysis end End: Quantify correction efficiency analysis->end

Workflow for Western Blot Analysis.

Protocol Steps:

  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., BHK or CFBE41o- cells) and allow them to adhere. Treat the cells with the desired concentrations of this compound, ibuprofen, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. Correction efficiency can be expressed as the ratio of Band C to total CFTR (Band B + Band C).

Ussing Chamber Short-Circuit Current (Isc) Measurement

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity at the cell surface.

ussing_chamber_workflow Ussing Chamber Experimental Workflow start Start: Polarized epithelial monolayer (e.g., CFBE41o-) treatment Treat monolayer with This compound, Ibuprofen, or vehicle control start->treatment mount Mount monolayer in Ussing chamber treatment->mount equilibrate Equilibrate with Ringer's solution on both sides mount->equilibrate measure_baseline Measure baseline short-circuit current (Isc) equilibrate->measure_baseline stimulate Sequentially add CFTR activators (e.g., Forskolin, Genistein) measure_baseline->stimulate inhibit Add CFTR inhibitor (e.g., CFTRinh-172) to confirm CFTR-specific current stimulate->inhibit analyze Analyze the change in Isc (ΔIsc) as a measure of CFTR function inhibit->analyze end End: Quantify functional correction analyze->end

Workflow for Ussing Chamber Isc Measurement.

Protocol Steps:

  • Cell Culture: Grow epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) on permeable supports until they form a polarized and confluent monolayer with high transepithelial electrical resistance.

  • Treatment: Treat the monolayers with this compound, ibuprofen, or a vehicle control for the desired duration.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add Ringer's solution to both compartments and maintain at 37°C while bubbling with 95% O2/5% CO2.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Modulation:

    • Measure the baseline Isc.

    • Add a CFTR agonist cocktail (e.g., forskolin to raise cAMP levels, followed by genistein to potentiate CFTR) to the apical side to stimulate CFTR-mediated chloride secretion.

    • After the stimulated current reaches a plateau, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc (ΔIsc) upon stimulation and inhibition to quantify CFTR channel function.

YFP-Based Halide Permeability Assay

This cell-based fluorescence assay provides a high-throughput method to assess CFTR function by measuring the rate of halide influx into cells.

yfp_assay_workflow YFP Halide Permeability Assay Workflow start Start: Cells co-expressing F508del-CFTR and YFP treatment Treat cells with this compound, Ibuprofen, or vehicle control start->treatment wash Wash cells and replace with chloride-free buffer treatment->wash baseline_fluorescence Measure baseline YFP fluorescence wash->baseline_fluorescence add_iodide Add iodide-containing buffer with CFTR agonists (e.g., Forskolin) baseline_fluorescence->add_iodide measure_quenching Record the rate of YFP fluorescence quenching as iodide enters the cells add_iodide->measure_quenching analyze Calculate the initial rate of quenching to quantify CFTR-mediated halide influx measure_quenching->analyze end End: Determine CFTR function analyze->end

Workflow for YFP-Based Halide Permeability Assay.

Protocol Steps:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293 or FRT cells) and co-transfect them with plasmids encoding F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Treatment: Treat the cells with this compound, ibuprofen, or a vehicle control.

  • Assay Preparation: Wash the cells and replace the culture medium with a chloride-free buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

  • Halide Influx: Inject an iodide-containing buffer, along with CFTR agonists (e.g., forskolin), into each well.

  • Fluorescence Quenching: Continuously record the YFP fluorescence. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching, which is proportional to the CFTR-mediated halide permeability and thus reflects CFTR function.

Conclusion

Both this compound and ibuprofen demonstrate potential as F508del-CFTR correctors, acting through the inhibition of COX-2 and COX-1, respectively, within the arachidonic acid pathway. Quantitative data indicates that this compound can rescue the surface expression of F508del-CFTR to a significant percentage of wild-type levels. While ibuprofen has been confirmed as a corrector that enhances F508del-CFTR function, further quantitative studies are needed to establish a direct comparison of its efficacy against this compound and other known correctors. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these compounds in cystic fibrosis.

References

Comparative Analysis of Glafenine and Other NSAIDs on Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glafenine and COX Inhibition

This compound is a non-narcotic analgesic agent belonging to the fenamate class of NSAIDs.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[3] The ratio of COX-1 to COX-2 inhibition is therefore a critical factor in the safety and efficacy profile of an NSAID.

While specific IC50 values for this compound are not available, it has been described as a non-selective COX-1/COX-2 inhibitor.[1] Its mechanism is understood to be through the inhibition of the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis.[1] Notably, research has also highlighted this compound's role as a potent corrector of the F508del-CFTR mutation in cystic fibrosis, a function also linked to its COX-2 inhibitory activity.[4]

Quantitative Comparison of COX Inhibition by Common NSAIDs

To provide a quantitative context for understanding NSAID selectivity, the following table summarizes the 50% inhibitory concentration (IC50) values for a range of common NSAIDs against COX-1 and COX-2. These values are typically determined using in vitro methods such as the human whole blood assay. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2; a higher ratio indicates greater selectivity for COX-2.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
This compound Not AvailableNot AvailableNot Available
Celecoxib 150.04375[3]
Diclofenac 0.70.0323.3[3]
Ibuprofen 5100.5[3]
Naproxen 250.4[3]
Indomethacin 0.12.50.04[3]
Meloxicam 2.50.2510[3]
Piroxicam 501.533.3[3]
Aspirin 0.1>100<0.001[5]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

The human whole blood assay is a widely accepted in vitro method to determine the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment.[6][7]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

For COX-1 Activity (TxB2 Production):

  • Aliquots of fresh, non-anticoagulated human blood are incubated with various concentrations of the test NSAID or vehicle control at 37°C for a specified period (e.g., 1 hour).

  • During this incubation, the blood is allowed to clot, which triggers platelet activation and subsequent TxB2 production via the COX-1 pathway.

  • The reaction is stopped, and serum is separated by centrifugation.

  • The concentration of TxB2 in the serum is quantified using a specific EIA kit.

  • The percentage of COX-1 inhibition at each NSAID concentration is calculated relative to the vehicle control, and the IC50 value is determined.

For COX-2 Activity (PGE2 Production):

  • Aliquots of heparinized human blood are pre-incubated with a COX-1 selective inhibitor (like aspirin) to block the background COX-1 activity.

  • LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

  • The blood is then incubated with various concentrations of the test NSAID or vehicle control at 37°C for an extended period (e.g., 24 hours).

  • Plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma, a product of COX-2 activity, is quantified using a specific EIA kit.

  • The percentage of COX-2 inhibition at each NSAID concentration is calculated, and the IC50 value is determined.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

NSAID_Mechanism Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastroprotection_Platelet_Aggregation Gastroprotection, Platelet Aggregation Prostaglandins->Gastroprotection_Platelet_Aggregation NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition COX_Assay_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood_Clotting Whole Blood Clotting Incubate_NSAID_1 Incubate with NSAID Blood_Clotting->Incubate_NSAID_1 Measure_TxB2 Measure TxB2 (EIA) Incubate_NSAID_1->Measure_TxB2 Calculate_IC50 Calculate IC50 Values Measure_TxB2->Calculate_IC50 Heparinized_Blood Heparinized Whole Blood LPS_Stimulation Induce COX-2 with LPS Heparinized_Blood->LPS_Stimulation Incubate_NSAID_2 Incubate with NSAID LPS_Stimulation->Incubate_NSAID_2 Measure_PGE2 Measure PGE2 (EIA) Incubate_NSAID_2->Measure_PGE2 Measure_PGE2->Calculate_IC50 Start Start Start->Blood_Clotting Start->Heparinized_Blood

References

A Comparative Analysis of Glafenine and Lumacaftor for F508del-CFTR Correction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecules, Glafenine and Lumacaftor (VX-809), that have been investigated for their ability to correct the trafficking defect of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to protein misfolding and retention in the endoplasmic reticulum, preventing its transit to the cell membrane where it would normally function as a chloride channel.

This document synthesizes experimental data on the efficacy of this compound, a non-steroidal anti-inflammatory drug (NSAID), and Lumacaftor, a first-generation CFTR corrector, in rescuing F508del-CFTR. We present quantitative data from in vitro studies, detail the experimental protocols used to generate this data, and provide visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Corrector Efficacy

The following table summarizes the key quantitative findings from preclinical studies evaluating the efficacy of this compound and Lumacaftor in correcting the F508del-CFTR defect.

ParameterThis compoundLumacaftor (VX-809)Cell/System Type
Mechanism of Action Indirectly modulates proteostasis by inhibiting the COX-2/PGE2 signaling pathway.[1]Directly binds to F508del-CFTR as a pharmacological chaperone to improve its conformational stability.[2][3][4]N/A
Mature CFTR (Band C) Expression 3-fold increase over vehicle control, representing ~8% of wild-type CFTR levels.[5]Partial correction of CFTR maturation.[6]Baby Hamster Kidney (BHK) cells, Primary Airway Epithelia
Immature CFTR (Band B) Expression 8-fold increase over vehicle control, representing ~30% of wild-type CFTR levels.[5]Not typically reported as a primary efficacy endpoint.Baby Hamster Kidney (BHK) cells
Cell Surface Expression ~40% of wild-type CFTR surface expression.[7]Increases the quantity of functional CFTR at the cell surface.Baby Hamster Kidney (BHK) cells
Chloride Channel Function (Ussing Chamber) 19.5% of the response to 1 µM Lumacaftor (forskolin + genistein stimulation).[8]Restores F508del-CFTR function to ~15% of normal in vitro.[9]Human Bronchial Epithelial (HBE) cells
In Vivo Efficacy Not extensively studied in humans for CF.In combination with Ivacaftor, restores F508del-CFTR activity to ~10-20% of normal.[10][11]Human subjects

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Mechanism of Action This compound This compound COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 produces EP_Receptor EP Receptor PGE2->EP_Receptor activates Proteostasis Altered Proteostasis EP_Receptor->Proteostasis F508del_CFTR_Correction F508del-CFTR Correction Proteostasis->F508del_CFTR_Correction

Caption: this compound's indirect mechanism of F508del-CFTR correction via COX-2 inhibition.

cluster_lumacaftor Lumacaftor Mechanism of Action Lumacaftor Lumacaftor F508del_CFTR Misfolded F508del-CFTR in ER Lumacaftor->F508del_CFTR binds to Corrected_CFTR Correctly Folded F508del-CFTR F508del_CFTR->Corrected_CFTR stabilizes Trafficking Trafficking to Cell Membrane Corrected_CFTR->Trafficking

Caption: Lumacaftor's direct binding and stabilization mechanism for F508del-CFTR.

cluster_workflow Experimental Workflow for Corrector Evaluation Cell_Culture Culture F508del-CFTR expressing cells Treatment Treat with Corrector (this compound or Lumacaftor) Cell_Culture->Treatment Lysate_Prep Prepare Cell Lysates Treatment->Lysate_Prep Ussing_Chamber Ussing Chamber Assay Treatment->Ussing_Chamber ELISA Cell Surface ELISA Treatment->ELISA Western_Blot Western Blotting Lysate_Prep->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Ussing_Chamber->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for evaluating the efficacy of CFTR correctors.

Detailed Experimental Protocols

Western Blotting for CFTR Maturation

Objective: To assess the extent of F508del-CFTR processing and maturation by observing the conversion from the core-glycosylated immature form (Band B) to the complex-glycosylated mature form (Band C).

Methodology:

  • Cell Culture and Treatment: F508del-CFTR expressing cells (e.g., BHK or primary HBE cells) are cultured to confluence. Cells are then treated with the corrector compound (e.g., 10 µM this compound or 1-5 µM Lumacaftor) or vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for CFTR. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of Band B and Band C is quantified using densitometry software. The ratio of C/(B+C) or the fold change in Band C is calculated relative to the vehicle control.[5][12]

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

Objective: To measure the functional activity of corrected F508del-CFTR at the cell surface by quantifying chloride ion transport across a polarized epithelial monolayer.

Methodology:

  • Cell Culture on Permeable Supports: Primary HBE cells or other polarized epithelial cells (e.g., CFBE41o-) are seeded on permeable filter supports and grown until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: The polarized monolayers are treated with the corrector compound for 24-48 hours.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in physiological saline solutions, and a chloride gradient is often established.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • CFTR Activation and Inhibition: To specifically measure CFTR-mediated chloride current, a cocktail of activators is added, typically including a cAMP agonist like forskolin to open the CFTR channel, and often a potentiator like genistein or Ivacaftor (VX-770) to enhance channel gating. The resulting increase in Isc is recorded. A CFTR-specific inhibitor (e.g., CFTRinh-172) is then added to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc (ΔIsc) upon stimulation is calculated as a measure of CFTR function.[1][13]

Cell Surface ELISA for CFTR Expression

Objective: To quantify the amount of F508del-CFTR protein present at the cell surface after corrector treatment.

Methodology:

  • Cell Culture and Treatment: Cells stably expressing F508del-CFTR with an extracellular epitope tag (e.g., HA or FLAG) are cultured in multi-well plates and treated with the corrector compound.

  • Antibody Incubation: Cells are placed on ice to halt membrane trafficking. A primary antibody that recognizes the extracellular epitope tag is added to the live, non-permeabilized cells and incubated to allow binding to the surface-expressed CFTR.

  • Washing: Unbound primary antibody is removed by washing the cells multiple times with cold PBS.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody that binds to the primary antibody is added and incubated.

  • Detection: After further washing to remove unbound secondary antibody, a colorimetric or fluorogenic HRP substrate is added. The resulting signal, which is proportional to the amount of cell surface CFTR, is measured using a plate reader.

  • Normalization: The signal is often normalized to the total protein content in each well to account for variations in cell number.[8]

Conclusion

Both this compound and Lumacaftor have demonstrated the ability to correct the F508del-CFTR trafficking defect, albeit through different mechanisms. Lumacaftor, a direct-acting pharmacological chaperone, has progressed through clinical trials and is a component of an approved therapy for CF patients. Its efficacy, particularly in combination with a potentiator, is established in a clinical setting, leading to a partial restoration of CFTR function.

This compound, acting through an indirect mechanism by modulating cellular proteostasis, shows promise in preclinical models. The data suggests it can significantly increase the maturation and cell surface expression of F508del-CFTR. However, its clinical efficacy and safety for the treatment of CF have not been established. Further research, including medicinal chemistry efforts to enhance its potency and reduce potential off-target effects, would be necessary to determine its therapeutic potential. This guide provides a foundation for researchers to compare these two corrector strategies and to inform the design of future experiments and drug development efforts in the field of CFTR modulation.

References

A Comparative Guide to Validated HPLC Methods for Glafenine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Glafenine with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, ensuring accuracy, precision, and reliability in this compound quantification.

Introduction to this compound Analysis

This compound is an anthranilic acid derivative with analgesic properties.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3][4] This guide details a validated HPLC method and compares its performance against other analytical techniques like Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated Reverse-Phase HPLC (RP-HPLC) method is a preferred technique for the routine analysis of this compound. This method demonstrates excellent performance in terms of accuracy, precision, and linearity, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][5][6][7]

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and data processing software.

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 80:120:0.5 v/v/v) is commonly used.[2] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound can be effectively detected at a wavelength of 400 nm.[8]

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 20-200 µg/mL).[8]

  • Sample Preparation: For dosage forms, a representative sample is accurately weighed, dissolved in the solvent, and diluted to a concentration within the calibration range. For biological samples, an appropriate extraction procedure is required.

  • Injection Volume: A fixed volume, typically 20 µL, is injected into the HPLC system.

  • Analysis: The chromatograms are recorded, and the peak area of this compound is used for quantification against the calibration curve.

Logical Relationship of HPLC Method Validation Parameters

G cluster_validation HPLC Method Validation Specificity Specificity (Analyte vs. Interferences) Linearity Linearity (Concentration vs. Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range Range (Upper & Lower Levels) Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Precision->LOQ Range->Accuracy Range->Precision Robustness Robustness (Method's Capacity to Remain Unaffected) MethodDevelopment Method Development MethodDevelopment->Specificity MethodValidation Method Validation MethodDevelopment->MethodValidation MethodValidation->Robustness

Caption: Logical flow of HPLC method validation parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other methods can also be employed for this compound analysis, each with its own advantages and limitations.

1. Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective chromatographic technique that can be used for the qualitative identification and semi-quantitative estimation of this compound.[1][2]

Experimental Protocol: TLC Method

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, isopropyl alcohol, dimethylformamide, and water (e.g., 18:3:1:0.5 v/v/v/v) can be used.[2]

  • Sample Application: Standard and sample solutions are spotted onto the TLC plate.

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Detection: The spots are visualized under UV light or by using a suitable staining reagent.

  • Quantification: Densitometry can be used for quantitative analysis.[2]

2. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of this compound in bulk and pharmaceutical formulations, provided there is no interference from excipients.[9]

Experimental Protocol: UV-Visible Spectrophotometry

  • Solvent: A suitable solvent in which this compound exhibits significant absorbance, such as methanol.

  • Wavelength Scan: An absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.

Comparative Performance Data

The following tables summarize the performance characteristics of the HPLC method and compare it with alternative techniques based on published data.

Table 1: Performance Characteristics of the Validated HPLC Method

Validation ParameterAcceptance Criteria (ICH)Typical Performance of HPLC Method
Linearity (R²) ≥ 0.9990.999
Accuracy (% Recovery) 98.0 - 102.0%98.37 ± 3.44%
Precision (% RSD) ≤ 2%1.12%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.62 µg/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Typically 2-3 times the LOD
Specificity No interference at the retention time of the analyteHigh

Table 2: Comparison of Analytical Methods for this compound Analysis

FeatureHPLCTLCUV-Visible Spectrophotometry
Principle Chromatographic SeparationChromatographic SeparationAbsorbance of Light
Specificity HighModerate to HighLow to Moderate
Sensitivity HighModerateLow to Moderate
Quantification Accurate and PreciseSemi-Quantitative to QuantitativeAccurate (without interference)
Analysis Time ModerateFastVery Fast
Cost per Sample HighLowLow
Instrumentation ComplexSimpleSimple
Typical Application Quality Control, Research, PharmacokineticsPurity testing, IdentificationRoutine QC of simple formulations

Experimental Workflow

The general workflow for the validation of an analytical method for this compound is depicted below.

G cluster_workflow Method Validation Workflow start Define Analytical Method Requirements develop Develop Analytical Method start->develop validate Perform Method Validation Studies develop->validate specificity Specificity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness document Document Validation Report specificity->document linearity->document accuracy->document precision->document lod_loq->document robustness->document implement Implement for Routine Use document->implement

References

Glafenine's effect on tenascin expression compared to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the effects of Glafenine and other compounds on tenascin expression, supported by experimental data and detailed methodologies.

Introduction

Tenascin-C (TNC) is an extracellular matrix (ECM) glycoprotein that is sparingly expressed in most adult tissues but is significantly upregulated during pathological processes such as inflammation, fibrosis, and cancer. Its re-emergence is associated with tissue remodeling, and it plays a crucial role in cell adhesion, migration, and proliferation. Consequently, the modulation of tenascin-C expression has become a therapeutic target of interest. This guide provides a comparative analysis of the effects of this compound, a non-steroidal anti-inflammatory drug (NSAID), on tenascin expression relative to other classes of compounds, including targeted small molecules and gene-silencing agents.

Quantitative Comparison of Compound Effects on Tenascin-C Expression

The following table summarizes the quantitative effects of this compound and other selected compounds on the expression of tenascin-C, as determined by in vitro studies.

Compound ClassCompoundCell TypeConcentrationDurationEffect on Tenascin-C ExpressionAnalytical Method
NSAID This compoundHuman Aortic Smooth Muscle Cells (haSMCs)100 µM4 days~60% reduction Immunofluorescence
Gene Silencing siRNAHuman Arterial Smooth Muscle Cells (HUASMCs)Not specified2 days~90% knockdown Western Blot
TGF-β Inhibitor SB-431542Not specifiedNot specifiedNot specifiedInhibition of TNC-induced signalingWestern Blot
PDGF Inhibitor SunitinibNot specifiedNot specifiedNot specifiedMechanistic potential for inhibitionNot specified
NF-κB Inhibitor ParthenolideNot specifiedNot specifiedNot specifiedMechanistic potential for inhibitionNot specified

Note: Quantitative data for the direct inhibition of tenascin-C expression by SB-431542, Sunitinib, and Parthenolide in a comparable cellular context was not available in the reviewed literature. The table reflects their known inhibitory effects on signaling pathways that are upstream of tenascin-C expression.

Detailed Experimental Protocols

This compound Treatment of Human Aortic Smooth Muscle Cells (haSMCs)

Objective: To determine the effect of this compound on tenascin-C protein expression in haSMCs.

Methodology:

  • Cell Culture: Human aortic smooth muscle cells (haSMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., chamber slides for immunofluorescence). Upon reaching 70-80% confluency, the culture medium is replaced with fresh medium containing either this compound hydrochloride at a final concentration of 100 µM or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for 4 days.

  • Immunofluorescence Staining:

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

    • The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • The cells are incubated with a primary antibody specific for tenascin-C overnight at 4°C.

    • After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • The cell nuclei are counterstained with DAPI.

  • Image Analysis: The fluorescence intensity of tenascin-C staining is visualized and quantified using a fluorescence microscope and appropriate image analysis software. The percentage reduction in expression is calculated by comparing the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells.

siRNA-mediated Knockdown of Tenascin-C in Human Arterial Smooth Muscle Cells (HUASMCs)

Objective: To quantify the efficiency of siRNA in reducing tenascin-C protein expression in HUASMCs.

Methodology:

  • Cell Culture: HUASMCs are cultured under standard conditions as described for haSMCs.

  • Transfection: Cells are transfected with a specific siRNA targeting tenascin-C or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: The cells are incubated for 48 hours post-transfection to allow for gene silencing.

  • Western Blot Analysis:

    • The cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated with a primary antibody against tenascin-C overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the expression of tenascin-C is normalized to a loading control (e.g., GAPDH or β-actin). The percentage of knockdown is calculated by comparing the normalized tenascin-C expression in the siRNA-treated cells to the control cells.[1]

Signaling Pathways and Mechanisms of Action

This compound and the Arachidonic Acid Pathway

This compound, as an NSAID, is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of the COX-2-mediated arachidonic acid pathway is a key mechanism underlying its anti-inflammatory effects. This pathway is also implicated in the regulation of ECM proteins, and its inhibition by this compound leads to a reduction in tenascin-C synthesis.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Signaling_Cascade Downstream Signaling Prostaglandins->Signaling_Cascade Tenascin_C_Gene Tenascin-C Gene Expression Signaling_Cascade->Tenascin_C_Gene This compound This compound This compound->COX2 Inhibits

Caption: this compound inhibits COX-2, reducing tenascin-C expression.

Signaling Pathways Modulating Tenascin-C Expression

The expression of tenascin-C is regulated by a complex network of signaling pathways, making it susceptible to modulation by various targeted inhibitors. Key pathways include the Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor (PDGF), and Nuclear Factor-kappa B (NF-κB) signaling cascades.

TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R PDGF PDGF PDGF_R PDGF Receptor PDGF->PDGF_R Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK SMAD SMADs TGF_beta_R->SMAD PI3K_Akt PI3K/Akt PDGF_R->PI3K_Akt NF_kB NF-κB IKK->NF_kB Tenascin_C_Gene Tenascin-C Gene Expression SMAD->Tenascin_C_Gene PI3K_Akt->Tenascin_C_Gene NF_kB->Tenascin_C_Gene SB_431542 SB-431542 SB_431542->TGF_beta_R Inhibits Sunitinib Sunitinib Sunitinib->PDGF_R Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits siRNA siRNA siRNA->Tenascin_C_Gene Silences Cell_Culture 1. Cell Culture (e.g., haSMCs) Compound_Treatment 2. Compound Treatment (this compound, Inhibitors, siRNA) Cell_Culture->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation RNA_Extraction 4a. RNA Extraction Incubation->RNA_Extraction Protein_Extraction 4b. Protein Extraction Incubation->Protein_Extraction Immunofluorescence 5c. Immunofluorescence Incubation->Immunofluorescence qRT_PCR 5a. qRT-PCR RNA_Extraction->qRT_PCR Western_Blot 5b. Western Blot Protein_Extraction->Western_Blot Data_Analysis 6. Data Analysis & Quantification qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

References

Comparative Analysis of Glafenine-Induced Nephrotoxicity Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings on glafenine-induced nephrotoxicity in various animal models. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been associated with renal adverse effects. Understanding its nephrotoxic profile in different species is crucial for preclinical safety assessment and translational research.

Executive Summary

Experimental evidence for this compound-induced nephrotoxicity is predominantly available for the rat model . Studies in rats have characterized the functional and histopathological changes associated with this compound administration, pointing towards a mechanism involving intratubular obstruction. To date, there is a significant lack of published data on this compound-induced nephrotoxicity specifically in mouse and rabbit models . This guide summarizes the key findings in rats and highlights the existing knowledge gap for other common preclinical species.

Data Presentation: Quantitative and Qualitative Findings

Table 1: Biochemical and Functional Parameters of this compound-Induced Nephrotoxicity in Rats
ParameterFindingReference
Serum Creatinine Data not explicitly reported in available literature.
Blood Urea Nitrogen (BUN) Data not explicitly reported in available literature.
Urinary Prostaglandin E2 (PGE2) Excretion Dramatically decreased following this compound administration.[1][1]
Intratubular Hydrostatic Pressure Significantly increased.[1][1]
Urine Output Nonoliguric (urine output is not reduced).[1][1]
Table 2: Histopathological Observations in this compound-Induced Nephrotoxicity in Rats
TissueObservationReference
Kidney Acute renal failure.[1][1]
Medullary Collecting Ducts Presence of intratubular deposits.[1][1]

Note: The absence of specific serum creatinine and BUN values in the available literature for the rat model is a notable data gap.

Experimental Protocols

This compound-Induced Acute Renal Failure in Rats

A widely cited experimental model for inducing nephrotoxicity with this compound in rats involves the following protocol[1]:

  • Animal Model: Male Wistar rats.

  • Drug Administration: A single dose of 800 mg/kg of this compound administered via gastric gavage.

  • Key Assessments:

    • Monitoring of urine output.

    • Measurement of intratubular hydrostatic pressure.

    • Quantification of urinary prostaglandin E2 (PGE2) excretion.

    • Histopathological examination of the kidneys, with a focus on the medullary collecting ducts.

Mandatory Visualizations

Experimental Workflow for this compound Nephrotoxicity Studies in Rats

G cluster_0 Animal Preparation cluster_1 Induction of Nephrotoxicity cluster_2 Data Collection & Analysis cluster_3 Outcome AnimalSelection Select Male Wistar Rats Acclimatization Acclimatize Animals AnimalSelection->Acclimatization Dosing Administer 800 mg/kg this compound (Gastric Gavage) Acclimatization->Dosing Functional Monitor Urine Output Measure Intratubular Pressure Dosing->Functional Biochemical Measure Urinary PGE2 Dosing->Biochemical Histology Kidney Tissue Collection & Histopathological Analysis Dosing->Histology Result Characterization of Acute Renal Failure Functional->Result Biochemical->Result Histology->Result

Caption: Experimental workflow for inducing and assessing this compound nephrotoxicity in rats.

Proposed Signaling Pathway in this compound-Induced Nephrotoxicity

The primary mechanism of this compound-induced nephrotoxicity in rats is attributed to mechanical obstruction of the renal tubules, which is a consequence of the drug's physicochemical properties and its effects on renal physiology. A key initiating event is the inhibition of prostaglandin synthesis.

G This compound This compound Administration PGE2_Inhibition Inhibition of Prostaglandin E2 Synthesis This compound->PGE2_Inhibition Tubular_Obstruction Intratubular Precipitation of this compound Metabolites This compound->Tubular_Obstruction PGE2_Inhibition->Tubular_Obstruction contributes to Pressure_Increase Increased Intratubular Hydrostatic Pressure Tubular_Obstruction->Pressure_Increase GFR_Decrease Decreased Glomerular Filtration Rate (GFR) Pressure_Increase->GFR_Decrease ARF Acute Renal Failure GFR_Decrease->ARF

References

A Comparative Analysis of Off-Target Effects: Glafenine vs. Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of the non-steroidal anti-inflammatory drug (NSAID) glafenine and the class of selective cyclooxygenase-2 (COX-2) inhibitors. The information presented is supported by experimental data to aid in research and drug development.

Executive Summary

While both this compound and selective COX-2 inhibitors were developed to manage pain and inflammation by targeting the cyclooxygenase (COX) enzymes, their off-target effects present distinct safety and mechanistic profiles. This compound, an anthranilic acid derivative, is primarily associated with hypersensitivity reactions, including a significant risk of anaphylaxis and dose-independent nephrotoxicity, specifically acute interstitial nephritis. Conversely, selective COX-2 inhibitors, such as celecoxib and the withdrawn rofecoxib, are most notably linked to an increased risk of cardiovascular thrombotic events. This guide delves into the experimental evidence for these off-target effects, providing quantitative data where available and detailing the methodologies of key studies.

Data Presentation: Comparative Off-Target Effects

The following table summarizes the key off-target effects of this compound and selective COX-2 inhibitors, with quantitative data from cited studies.

Off-Target EffectThis compoundSelective COX-2 Inhibitors
Cardiovascular No significant evidence of increased thrombotic risk.Increased risk of myocardial infarction and stroke. - Rofecoxib (VIGOR trial): 4-fold increase in myocardial infarction vs. naproxen.[1] - Rofecoxib (APPROVe trial): 1.92 relative risk of thrombotic events vs. placebo after 18 months.[2] - Celecoxib (meta-analysis): 2.26 odds ratio for myocardial infarction vs. placebo.[3] - Celecoxib (PRECISION trial): Similar cardiovascular risk to ibuprofen and naproxen at moderate doses.[4][5]
Renal Acute interstitial nephritis and acute renal failure. - Incidence not well-quantified in large-scale studies, primarily documented in case series.[6][7]Renal adverse events similar to non-selective NSAIDs. - Increased risk of acute kidney injury.[8]
Hypersensitivity Significant risk of anaphylaxis. - Estimated 11.7-19.3-fold increased risk of severe anaphylaxis relative to indomethacin.[9][10]Rare, but can include severe allergic reactions and skin conditions like Stevens-Johnson syndrome.[11]
Hepatic Not a prominently reported off-target effect.Elevated liver enzymes and rare severe liver injury. - Etoricoxib: Hepatotoxicity reported in approximately 1 in 10,000 patients.[12]
Gastrointestinal Similar to other non-selective NSAIDs.Lower incidence of gastrointestinal ulcers and bleeding compared to non-selective NSAIDs.[1]
Other Notable Off-Target Effects Proteostasis modulation: Acts as a corrector for misfolded proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR).[13][14]Antibacterial activity (Celecoxib): Exhibits activity against certain Gram-positive bacteria.[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway for COX-2 Inhibitor-Induced Cardiovascular Risk

This diagram illustrates the proposed mechanism for the increased cardiovascular risk associated with selective COX-2 inhibitors.

cluster_Vascular Vascular Endothelium cluster_Platelet Platelet cluster_Inhibitor cluster_Outcome COX2 COX-2 PGI2 Prostacyclin (PGI2) (Vasodilator, Anti-aggregatory) COX2->PGI2 Arachidonic Acid Imbalance Imbalance: Decreased PGI2 Unopposed TXA2 COX1 COX-1 TXA2 Thromboxane A2 (TXA2) (Vasoconstrictor, Pro-aggregatory) COX1->TXA2 Arachidonic Acid COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2 Inhibits Thrombosis Increased Risk of Thrombosis Imbalance->Thrombosis

Caption: Imbalance in prostanoid synthesis leading to cardiovascular risk.

Experimental Workflow for Assessing this compound-Induced Nephrotoxicity in a Rat Model

This diagram outlines the experimental protocol used to investigate the mechanism of this compound-induced acute renal failure in rats.

cluster_Protocol Experimental Protocol cluster_Findings Key Findings Animal_Model Wistar Rats Glafenine_Admin Gastric Gavage of this compound (800 mg/kg) Animal_Model->Glafenine_Admin Measurements Monitor: - Intratubular Hydrostatic Pressure - Urinary Prostaglandin E2 (PGE2) - Renal Function Parameters Glafenine_Admin->Measurements Intervention Induce Diuresis: - Furosemide Infusion - High Salt Intake (in Brattleboro rats) Measurements->Intervention Outcome Assess Prevention of Acute Renal Failure Intervention->Outcome Obstruction Intratubular Deposits in Collecting Ducts Pressure Increased Intratubular Hydrostatic Pressure Prevention Diuresis Prevents Renal Failure

Caption: Workflow for studying this compound-induced nephrotoxicity.

Signaling Pathway for this compound's Off-Target Effect on CFTR Correction

This diagram illustrates the proposed mechanism by which this compound acts as a corrector for misfolded CFTR protein.

cluster_Cellular Epithelial Cell cluster_this compound Misfolded_CFTR Misfolded ΔF508-CFTR in Endoplasmic Reticulum (ER) Proteostasis Cellular Proteostasis Machinery Misfolded_CFTR->Proteostasis Degradation Proteasomal Degradation Proteostasis->Degradation Leads to Trafficking Trafficking to Cell Membrane Proteostasis->Trafficking Correct folding allows Functional_CFTR Functional CFTR Channel Trafficking->Functional_CFTR This compound This compound This compound->Proteostasis Modulates

Caption: this compound's role as a proteostasis modulator for CFTR correction.

Experimental Protocols

VIGOR (Vioxx GI Outcomes Research) Study for Rofecoxib
  • Objective: To compare the upper gastrointestinal (GI) toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis.[1]

  • Study Design: A randomized, double-blind, controlled trial.

  • Participants: 8,076 patients with rheumatoid arthritis.

  • Intervention: Patients were randomly assigned to receive either 50 mg of rofecoxib once daily or 500 mg of naproxen twice daily.

  • Primary Endpoint: The primary endpoint was the incidence of confirmed upper GI events (bleeding, perforation, and symptomatic gastroduodenal ulcers).

  • Key Off-Target Finding: The study was terminated early due to a significantly higher incidence of myocardial infarction in the rofecoxib group compared to the naproxen group.[1]

PRECISION (Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen) Trial
  • Objective: To assess the cardiovascular safety of celecoxib compared with ibuprofen and naproxen in patients with arthritis at high cardiovascular risk.[4][5]

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Participants: 24,081 patients with osteoarthritis or rheumatoid arthritis and established cardiovascular disease or risk factors.

  • Intervention: Patients were randomized to receive celecoxib (100 mg twice daily), ibuprofen (600 mg three times daily), or naproxen (375 mg twice daily).

  • Primary Endpoint: The primary outcome was the first occurrence of a major adverse cardiovascular event (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke).

  • Key Finding: At the doses studied, celecoxib was found to be non-inferior to ibuprofen and naproxen for cardiovascular safety.[5]

Investigation of this compound-Induced Anaphylaxis
  • Study Design: A retrospective analysis of hospital admissions for generalized anaphylaxis in the Netherlands.[9][10]

  • Data Source: Data was collected from all general and academic hospitals in the Netherlands for the year 1981.

  • Analysis: The causes of anaphylaxis were determined from clinical details in patient records. The relative risk of this compound-induced anaphylaxis was estimated by comparing its incidence with that of other drugs, using reimbursement data as a proxy for drug exposure.

  • Key Finding: this compound was a leading cause of drug-induced anaphylaxis, with a significantly higher relative risk compared to indomethacin and oral penicillins.[9][10]

Experimental Protocol for Celecoxib's Antibacterial Mechanism
  • Objective: To investigate the mechanism of celecoxib's antibacterial activity against Staphylococcus aureus.[15]

  • Methodology:

    • Macromolecular Synthesis Assays: The effect of celecoxib on the synthesis of DNA, RNA, protein, and cell wall was determined by measuring the incorporation of radiolabeled precursors ([³H]thymidine, [³H]uridine, [³H]leucine, and [¹⁴C]N-acetylglucosamine, respectively) in S. aureus cultures.

    • In Vivo Efficacy: A mouse model of methicillin-resistant S. aureus (MRSA) skin infection was used. The bacterial count and levels of inflammatory cytokines in the infected tissue were measured after topical application of celecoxib.

  • Key Finding: Celecoxib's primary antibacterial mechanism was found to be the dose-dependent inhibition of RNA, DNA, and protein synthesis.[15]

Conclusion

The off-target profiles of this compound and selective COX-2 inhibitors are markedly different and carry significant clinical implications. This compound's association with severe hypersensitivity reactions and nephrotoxicity has led to its withdrawal or restricted use in many countries. The cardiovascular risks associated with selective COX-2 inhibitors, particularly rofecoxib, have also resulted in market withdrawals and have prompted a re-evaluation of the cardiovascular safety of all NSAIDs. The off-target effects of these drugs, such as the proteostasis-modulating activity of this compound and the antibacterial properties of celecoxib, also present opportunities for drug repurposing and the development of new therapeutic agents. A thorough understanding of these off-target effects is crucial for researchers and drug development professionals in the design of safer and more effective anti-inflammatory and analgesic therapies.

References

Glafenine Drug Interaction Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glafenine, an anthranilic acid derivative, was formerly used as an analgesic. However, it has been withdrawn from many markets due to concerns about adverse effects, including anaphylaxis and nephrotoxicity. As a non-steroidal anti-inflammatory drug (NSAID), this compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which has implications for its interaction with other medications. This guide provides a comparative overview of documented drug interaction studies involving this compound, with a focus on quantitative data, experimental protocols, and relevant physiological pathways.

This compound's Pharmacokinetic Profile

The metabolism of this compound proceeds through several key steps. Initially, it undergoes hydrolysis to its active metabolite, glafenic acid. Subsequent metabolism of glafenic acid occurs via hydroxylation and N-oxidation. While the involvement of specific cytochrome P450 (CYP) isoenzymes in these processes has not been definitively elucidated in the available literature, this metabolic pathway presents a potential for pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of shared metabolic enzymes.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Esterases Glafenic_Acid Glafenic_Acid Hydrolysis->Glafenic_Acid Hydroxylation Hydroxylation Glafenic_Acid->Hydroxylation N_Oxidation N_Oxidation Glafenic_Acid->N_Oxidation Hydroxyglafenic_Acid Hydroxyglafenic_Acid Hydroxylation->Hydroxyglafenic_Acid Glafenic_Acid_N_oxide Glafenic_Acid_N_oxide N_Oxidation->Glafenic_Acid_N_oxide Excretion Excretion Hydroxyglafenic_Acid->Excretion Glafenic_Acid_N_oxide->Excretion

Caption: Metabolic pathway of this compound.

Documented Drug Interaction Studies

Oral Anticoagulants: Phenprocoumon

A significant interaction has been documented between this compound and the oral anticoagulant phenprocoumon.[1] This interaction is of particular importance due to the narrow therapeutic index of anticoagulants and the potential for increased bleeding risk.

The study was a double-blind, placebo-controlled trial involving twenty patients on long-term, stable phenprocoumon therapy.[1] Patients were administered either this compound or a placebo, and the effects on anticoagulation were monitored over a four-week period. The primary endpoint was the Thrombotest time (TT), a measure of the extrinsic coagulation pathway.[1]

ParameterThis compound GroupPlacebo Groupp-value
Thrombotest Time (TT) Significant increase in weeks 2 and 3No significant change< 0.05
Phenprocoumon Concentration No significant changeNo significant changeNot significant
Clotting Factors II, VII, and X Decrease at maximum TT valuesNot reportedNot applicable
Data from a double-blind study on the effect of this compound on oral anticoagulant therapy with phenprocoumon.[1]

The study found that while this compound significantly increased the Thrombotest time, it did not significantly alter the plasma concentrations of phenprocoumon.[1] This suggests that the interaction is primarily pharmacodynamic rather than pharmacokinetic. This compound's inhibitory effect on COX-1 and COX-2 enzymes leads to a reduction in the synthesis of prostaglandins and thromboxane A2, a potent platelet aggregator. This antiplatelet effect, combined with the anticoagulant effect of phenprocoumon (which inhibits the synthesis of vitamin K-dependent clotting factors), results in an additive or synergistic effect on hemostasis, leading to an increased risk of bleeding.

cluster_this compound This compound cluster_phenprocoumon Phenprocoumon This compound This compound COX_Inhibition COX-1 / COX-2 Inhibition This compound->COX_Inhibition Thromboxane_Reduction Reduced Thromboxane A2 COX_Inhibition->Thromboxane_Reduction Platelet_Aggregation Decreased Platelet Aggregation Thromboxane_Reduction->Platelet_Aggregation Increased_Bleeding_Risk Increased Bleeding Risk Platelet_Aggregation->Increased_Bleeding_Risk Phenprocoumon Phenprocoumon VKOR_Inhibition Vitamin K Epoxide Reductase Inhibition Phenprocoumon->VKOR_Inhibition Clotting_Factors Reduced Synthesis of Clotting Factors II, VII, IX, X VKOR_Inhibition->Clotting_Factors Coagulation Decreased Coagulation Clotting_Factors->Coagulation Coagulation->Increased_Bleeding_Risk

Caption: Pharmacodynamic interaction of this compound and phenprocoumon.
Other Potential Drug Interactions

While a definitive list of clinically significant interactions with this compound is limited due to its withdrawn status, based on its pharmacological class as an NSAID, potential interactions with the following classes of drugs should be considered. However, it is crucial to note that specific quantitative data and detailed experimental protocols for this compound's interaction with these compounds are largely unavailable in the public domain.

Drug/Drug ClassPotential Interaction MechanismPotential Clinical Outcome
Other NSAIDs Additive inhibition of COX enzymes.Increased risk of gastrointestinal bleeding and renal toxicity.
Antivirals Competition for renal excretion pathways.Altered plasma concentrations of either drug.
Phenytoin Potential for displacement from plasma protein binding sites or alteration of metabolism.Altered phenytoin levels and risk of toxicity or loss of efficacy.
Sulfonylureas Displacement from plasma protein binding, leading to increased free drug concentrations.Increased risk of hypoglycemia.
Methotrexate Competition for renal tubular secretion.Increased methotrexate toxicity.
Cardiac Glycosides (e.g., Digoxin) Alterations in renal clearance.Potential for digoxin toxicity.
ACE Inhibitors & Diuretics NSAIDs can reduce the antihypertensive effect of these drugs and increase the risk of renal impairment.Reduced blood pressure control and increased risk of nephrotoxicity.
Beta-blockers NSAIDs can antagonize the antihypertensive effects of beta-blockers.Reduced blood pressure control.
Lithium Reduced renal clearance of lithium.Increased risk of lithium toxicity.
Cyclosporine & Tacrolimus Additive nephrotoxic effects.Increased risk of renal dysfunction.
Moclobemide Limited data available.Unknown.
Quinolones Potential for additive CNS effects, including seizures.Increased risk of seizures.

Conclusion

The available evidence strongly indicates a clinically significant pharmacodynamic interaction between this compound and the oral anticoagulant phenprocoumon, leading to an increased risk of bleeding. This is consistent with this compound's mechanism of action as a COX inhibitor. For a wide range of other drugs, while theoretical interactions based on the pharmacology of NSAIDs can be postulated, there is a notable lack of specific quantitative data and detailed experimental studies involving this compound. Researchers and clinicians should exercise caution when encountering historical data on this compound and be aware of the potential for interactions, particularly with anticoagulants and other drugs that affect hemostasis or renal function. The provided metabolic and signaling pathway diagrams offer a visual framework for understanding these potential interactions.

References

Navigating Cyclooxygenase Inhibition: A Comparative Guide to Glafenine Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cyclooxygenase (COX) inhibition studies, the selection of an appropriate inhibitor is paramount. This guide provides a comprehensive comparison of alternatives to glafenine, a non-selective COX-1/COX-2 inhibitor. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting inflammation and pain.

This compound has been utilized in research as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are central to the inflammatory process, as they catalyze the conversion of arachidonic acid into prostaglandins.[2] The constitutive COX-1 isoform is involved in homeostatic functions, whereas the inducible COX-2 isoform is upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, often stem from the inhibition of COX-1. Understanding the selectivity profile of a COX inhibitor is therefore crucial for interpreting experimental results and for the development of safer anti-inflammatory agents.

This guide explores a range of alternative COX inhibitors, categorized by their selectivity towards COX-1 and COX-2, providing key performance data to aid in the selection of the most suitable compound for specific research needs.

Comparative Performance of COX Inhibitors

The inhibitory potency of various compounds against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to express the selectivity of a compound. A higher selectivity ratio indicates a greater preference for inhibiting COX-2 over COX-1. The following table summarizes the IC50 values for several alternatives to this compound.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
SC-560 COX-1 Selective0.009[3][4]6.3[3][4]0.0014
Ibuprofen Non-selective13[2]370[2]0.035
Indomethacin Non-selective0.063[5]0.48[5]0.13
Diclofenac Non-selective0.611[5]0.63[5]0.97
Meloxicam COX-2 Preferential36.6[5]4.7[5]7.79
Celecoxib COX-2 Selective28[6]0.091[6]307.69
Rofecoxib COX-2 Selective>50[7]0.018[7]>2777

Signaling Pathway of COX Inhibition

The diagram below illustrates the general mechanism of action for COX inhibitors. By blocking the COX enzymes, these compounds prevent the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation, pain, and fever.

COX_Inhibition_Pathway Mechanism of COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Inhibitors COX Inhibitors (e.g., this compound Alternatives) COX_Inhibitors->COX_Enzymes

Mechanism of Cyclooxygenase (COX) Inhibition.

Experimental Protocols

The following section provides a generalized, detailed methodology for a common in vitro assay used to screen for COX inhibitors. This protocol is based on commercially available fluorometric assay kits.[8]

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer.

    • Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.

    • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

    • Prepare the arachidonic acid substrate solution.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in order:

      • 10 µL of the diluted test compound or control inhibitor.

      • 80 µL of the reaction mixture.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.

    • Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of vehicle control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for COX Inhibitor Screening

The diagram below outlines a typical workflow for the screening and validation of novel COX inhibitors, from initial high-throughput screening to more detailed mechanistic studies.

COX_Inhibitor_Screening_Workflow Workflow for COX Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Further Characterization HTS High-Throughput Screening (Primary Assay) Dose_Response Dose-Response & IC50 Determination (COX-1 & COX-2) HTS->Dose_Response Selectivity Selectivity Profiling (IC50 Ratio) Dose_Response->Selectivity Cell_Potency Cellular Potency Assays (e.g., PGE2 measurement) Selectivity->Cell_Potency Toxicity Cytotoxicity Assays Cell_Potency->Toxicity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Toxicity->Mechanism In_Vivo In Vivo Efficacy & Safety (Animal Models) Mechanism->In_Vivo

References

Safety Operating Guide

Proper Disposal of Glafenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Glafenine, a non-steroidal anti-inflammatory drug (NSAID) classified as a hazardous substance. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Due to its hazardous nature, in-lab chemical neutralization or degradation by untrained personnel is not recommended. The primary and mandatory disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Key Disposal and Safety Information

Proper handling and disposal of this compound are critical to prevent accidental exposure and environmental contamination. The following table summarizes key safety and disposal data for this compound.

ParameterInformationCitation
Chemical Name This compound[1]
CAS Number 3820-67-5[1]
Hazard Classification Hazardous substance according to OSHA 29 CFR 1910.1200[1][2]
Primary Hazards Harmful if swallowed. May cause skin sensitization. Potential for anaphylaxis and acute kidney failure.[1][3]
Personal Protective Equipment (PPE) Protective clothing, gloves, safety glasses, and dust respirator.[1][2]
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1][2]
Spill Cleanup Use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping. Vacuum with a HEPA-filtered vacuum cleaner. Place in a sealed, labeled container for disposal.[1][2]
Recommended Disposal Route All waste must be handled in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]
Improper Disposal Methods Do not dispose of in regular trash. Do not flush down the drain.[4]

Experimental Protocols for Safe Handling and Temporary Storage

The following protocols detail the necessary steps for managing this compound waste within a laboratory setting prior to collection by a certified disposal service.

Protocol 1: Segregation and Containerization of Solid this compound Waste
  • Waste Identification: Identify all materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.

  • Container Selection: Choose a designated, leak-proof, and sealable container compatible with chemical waste. The container should be clearly labeled.

  • Waste Collection: Carefully place all solid this compound waste into the designated container. Avoid generating dust. If necessary, lightly dampen the waste with water to minimize airborne particles.[1][2]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Harmful if Swallowed")

    • The date accumulation started

    • The laboratory or department of origin

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials, particularly oxidizing agents.[1][2]

Protocol 2: Handling Spills of this compound Powder
  • Area Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify laboratory personnel and the institutional EHS department.[2]

  • Personal Protective Equipment: Before cleaning up a spill, don appropriate PPE, including a dust respirator, chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Spill Containment: For minor spills, use dry clean-up procedures. DO NOT use a dry brush or compressed air, as this will generate dust.[1][2]

  • Cleanup Procedure:

    • Gently cover the spill with a damp paper towel or use a small amount of water to dampen the powder and prevent it from becoming airborne.[1]

    • Alternatively, use an absorbent material to cover the spill.

    • Carefully sweep or vacuum the dampened material using a vacuum cleaner equipped with a HEPA filter.[1][2]

    • Place all contaminated materials, including the damp paper towels and any contaminated PPE, into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Disposal: Seal and label the hazardous waste container as described in Protocol 1 and move it to the designated accumulation area.

This compound Disposal Workflow

The following diagram illustrates the mandatory workflow for the proper disposal of this compound waste from a laboratory setting.

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling Glafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide furnishes critical safety and logistical information for the handling and disposal of Glafenine, tailored for research, scientific, and drug development professionals. Adherence to these procedural steps is paramount for ensuring personnel safety and regulatory compliance.

This compound is classified as a hazardous substance, harmful if swallowed, and may lead to skin sensitization.[1][2] It is crucial to avoid all personal contact, including the inhalation of dust, by using appropriate personal protective equipment (PPE) and working in a well-ventilated area.[1][3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is the final and critical barrier against exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile, powder-free latex, or PVC gloves.[1] Double-gloving is recommended.[1]Prevents skin contact and sensitization.[1] Powder-free gloves are advised to prevent powder contamination and drug absorption.[4]
Eye & Face Protection Chemical safety goggles.[1] A full-face shield is required when there is a risk of splashes.[1]Protects against eye irritation from dust or accidental splashes.[1][3]
Respiratory Protection Particulate dust respirator.Avoids inhalation of airborne particles, a primary route of exposure.[1][3]
Protective Clothing Disposable, low-permeability fabric gown with a solid front and long, cuffed sleeves.[5] Head and shoe covers.[1]Minimizes skin exposure and prevents contamination of personal clothing.[1][3][5]

Experimental Protocols for PPE Selection

While specific experimental data for this compound's interaction with PPE materials is not detailed in the provided search results, the selection of appropriate PPE for handling hazardous chemicals typically follows established testing protocols:

  • Glove Permeation/Breakthrough Testing (e.g., ASTM F739): This standardized test measures the time it takes for a chemical to break through the glove material at a molecular level. Manufacturers often provide breakthrough time data for various chemicals, which is crucial for selecting the appropriate glove type and establishing a safe usage duration.

  • Respirator Fit Testing (OSHA 29 CFR 1910.134): This is a mandatory test to ensure a tight seal between the respirator's facepiece and the user's face. Both qualitative (using an irritant smoke or odorous substance) and quantitative (using specialized equipment to measure leakage) fit tests are performed to confirm the respirator provides the assigned protection factor.

Procedural Workflows

The following diagrams illustrate the logical sequences for PPE selection and the standardized procedures for donning and doffing equipment to prevent cross-contamination.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling this compound task Assess Task: Weighing, dissolution, spill cleanup, etc. start->task quantity Determine Quantity Handled task->quantity dust Potential for Dust/Aerosol Generation? quantity->dust face_shield Add Face Shield quantity->face_shield Large Quantity/ Splash Risk hand Hand Protection: - Nitrile or PVC Gloves - Consider Double Gloving dust->hand Yes dust->hand No respirator Add Respiratory Protection: - Particulate Dust Respirator dust->respirator Yes eye Eye Protection: - Safety Goggles hand->eye clothing Protective Clothing: - Lab Coat/Gown - Shoe & Head Covers eye->clothing don Don PPE Correctly clothing->don respirator->don face_shield->don end Proceed with Task don->end

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE don1 1. Gown don2 2. Respirator/Mask don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Outer glove over cuff) don3->don4 doff1 1. Gloves (Most Contaminated) doff2 2. Gown (Remove from shoulders, turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield (Handle by straps) doff2->doff3 doff4 4. Respirator/Mask (Handle by straps) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Step-by-step procedure for donning and doffing PPE for handling this compound.

Spill Management and Disposal Plan

Spill Response:

In the event of a spill, the area should be secured immediately.[1] Personnel must wear full PPE, including a dust respirator, protective clothing, gloves, and safety glasses, during cleanup.[1][3]

  • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1][3] Gently sweep or use a vacuum cleaner fitted with a HEPA filter.[1] Dampening the material with water may be used to prevent dusting before sweeping.[1]

  • Containment: Place all collected residue into sealed, clearly labeled plastic bags or containers for disposal.[1][3]

  • Decontamination: Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[3]

Disposal Plan:

All this compound waste is considered hazardous and must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Collection: All contaminated materials, including used PPE, cleaning materials, and residual this compound, must be collected in sealed and properly labeled containers.[3]

  • Disposal Method: The primary recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management vendor.[6] Do not dispose of this compound waste in standard trash or sewer systems.[3]

  • Documentation: Maintain a clear record of all disposal activities, including dates, quantities, and the vendor used, to ensure a complete compliance trail.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glafenine
Reactant of Route 2
Reactant of Route 2
Glafenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。